molecular formula C15H16N2O3 B15543735 BTX161

BTX161

Numéro de catalogue: B15543735
Poids moléculaire: 272.30 g/mol
Clé InChI: CNIZBMYCKRUTHY-LBPRGKRZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

BTX161 is a useful research compound. Its molecular formula is C15H16N2O3 and its molecular weight is 272.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(3S)-3-(7-methyl-3-oxo-1H-isoindol-2-yl)azepane-2,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-9-4-2-5-10-11(9)8-17(15(10)20)12-6-3-7-13(18)16-14(12)19/h2,4-5,12H,3,6-8H2,1H3,(H,16,18,19)/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNIZBMYCKRUTHY-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CN(C(=O)C2=CC=C1)C3CCCC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2CN(C(=O)C2=CC=C1)[C@H]3CCCC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

BTX161 Mechanism of Action in Acute Myeloid Leukemia (AML): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

BTX161 is an investigational thalidomide (B1683933) analog demonstrating a novel mechanism of action in the context of Acute Myeloid Leukemia (AML). It functions as a molecular degrader of Casein Kinase I alpha (CKIα), a serine/threonine kinase implicated in the regulation of p53. The degradation of CKIα by this compound initiates a cascade of events culminating in the activation of the p53 tumor suppressor pathway, representing a promising therapeutic strategy for AML. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by experimental data and methodologies.

Core Mechanism of Action: CKIα Degradation and p53 Activation

This compound's primary mechanism of action is the targeted degradation of CKIα.[1][2] Unlike catalytic inhibitors that merely block the kinase activity, this compound effectively reduces the cellular levels of the CKIα protein. This degradation leads to the activation of the DNA damage response (DDR) and subsequent stabilization and activation of the tumor suppressor protein p53.[1][2] A crucial aspect of this compound's action is its ability to stabilize the p53 antagonist, MDM2, while still promoting p53 activity.[1]

The activation of p53 is a key event in the anti-leukemic activity of this compound. In many hematological malignancies, including AML, the p53 pathway is often suppressed, primarily through the action of its negative regulators, MDM2 and MDMX. By inducing CKIα degradation, this compound effectively counteracts this suppression, leading to p53-mediated apoptosis in AML cells.

Signaling Pathway of this compound in AML

BTX161_Mechanism_of_Action cluster_this compound This compound cluster_Cellular_Components AML Cell This compound This compound CKIa CKIα This compound->CKIa Induces Degradation MDM2 MDM2 This compound->MDM2 Stabilizes DDR DNA Damage Response (DDR) This compound->DDR Activates p53 p53 CKIa->p53 Negative Regulation Apoptosis Apoptosis p53->Apoptosis Induces MDM2->p53 Inhibits DDR->p53 Activates

Caption: this compound induced CKIα degradation and p53 activation pathway.

Synergistic Potential with CDK7/9 Inhibition

Research into related compounds, such as BTX-A51, an oral multi-kinase inhibitor of CKIα, CDK7, and CDK9, has revealed a synergistic anti-leukemic effect. The combination of CKIα inhibition with the inhibition of transcriptional kinases CDK7 and CDK9 leads to a more robust activation of p53. CDK7 and CDK9 are crucial for the transcription of key oncogenes driven by super-enhancers (SEs), such as MYC and MCL1. By inhibiting these kinases, BTX-A51 suppresses the expression of these oncogenes, further contributing to the selective apoptosis of leukemic stem cells. This dual mechanism of p53 activation and SE-driven oncogene suppression highlights a powerful therapeutic strategy for AML.

Data Presentation

The following tables summarize quantitative data from preclinical studies involving this compound and related inhibitors in AML cell lines.

Table 1: In Vitro Treatment Parameters for this compound

Cell LineConcentrationTreatment DurationObserved EffectReference
MV4-1125 µM4 hoursUpregulation of Wnt targets, including MYC.
MV4-1110 µM6 hoursAugmentation of p53 and MDM2 protein expression.

Table 2: Effects of this compound in Combination with Other Inhibitors in MV4-11 Cells

Combination TreatmentTreatment DurationObserved EffectReference
This compound (10 µM) + THZ1 (CDK7 inhibitor)6 hours (this compound), 4 hours (THZ1)Further augmentation of p53.
This compound (10 µM) + THZ1 + iCDK9 (CDK9 inhibitor)6 hours (this compound), 4 hours (THZ1/iCDK9)Maximal caspase 3 activation.

Experimental Protocols

Detailed experimental protocols are proprietary and not fully disclosed in the available literature. However, the key methodologies employed in the preclinical evaluation of this compound can be summarized as follows:

Cell Culture
  • Cell Lines: Human AML cell lines, such as MV4-11 (with FLT3-ITD mutation), were utilized.

  • Culture Conditions: Cells were maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

Western Blot Analysis
  • Objective: To assess the protein expression levels of key signaling molecules.

  • Methodology:

    • AML cells were treated with this compound, other inhibitors, or DMSO (vehicle control) for specified durations.

    • Cells were harvested and lysed to extract total protein.

    • Protein concentrations were determined using a BCA assay.

    • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

    • Membranes were blocked and then incubated with primary antibodies against target proteins (e.g., CKIα, p53, MDM2, cleaved caspase 3).

    • After washing, membranes were incubated with HRP-conjugated secondary antibodies.

    • Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

    • Loading controls, such as PP2Ac, were used to ensure equal protein loading.

Quantitative PCR (qPCR)
  • Objective: To analyze the mRNA expression levels of target genes.

  • Methodology:

    • MV4-11 cells were treated with this compound or DMSO for a specified time.

    • Total RNA was extracted from the cells using a suitable RNA isolation kit.

    • RNA was reverse-transcribed into cDNA.

    • qPCR was performed using specific primers for target genes (e.g., MYC, MDM2, AXIN2, CCND1).

    • Gene expression levels were normalized to a housekeeping gene.

Experimental Workflow for In Vitro Analysis

Experimental_Workflow cluster_Preparation Preparation cluster_Treatment Treatment cluster_Analysis Analysis Cell_Culture AML Cell Culture (e.g., MV4-11) Treatment Treat with this compound (various concentrations and durations) Cell_Culture->Treatment Control Vehicle Control (DMSO) Cell_Culture->Control Harvest_Cells Harvest Cells Treatment->Harvest_Cells Control->Harvest_Cells Protein_Extraction Protein Extraction Harvest_Cells->Protein_Extraction RNA_Extraction RNA Extraction Harvest_Cells->RNA_Extraction Western_Blot Western Blot (CKIα, p53, MDM2, etc.) Protein_Extraction->Western_Blot qPCR qPCR (MYC, MDM2, etc.) RNA_Extraction->qPCR

Caption: A generalized workflow for in vitro experiments with this compound.

Conclusion

This compound represents a targeted therapeutic approach for AML by inducing the degradation of CKIα, a key negative regulator of the p53 tumor suppressor. This mechanism leads to the activation of p53-mediated apoptotic pathways in leukemia cells. The synergistic potential observed with the combined inhibition of CKIα and transcriptional kinases CDK7/9 further underscores the promise of this therapeutic strategy. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound and related compounds in the treatment of AML.

References

BTX161: A Technical Whitepaper on a Novel CKIα Degrader for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BTX161 is a novel small molecule that functions as a potent and selective degrader of Casein Kinase 1 alpha (CKIα). By hijacking the ubiquitin-proteasome system, this compound effectively induces the degradation of CKIα, a key regulator of multiple oncogenic signaling pathways. This targeted protein degradation approach offers a promising therapeutic strategy for various malignancies, particularly Acute Myeloid Leukemia (AML). This technical guide provides a comprehensive overview of the core mechanism of action of this compound, its impact on cellular signaling, and detailed protocols for its preclinical evaluation.

Introduction

Casein Kinase 1 alpha (CKIα), encoded by the CSNK1A1 gene, is a serine/threonine kinase that plays a pivotal role in regulating diverse cellular processes, including Wnt/β-catenin signaling, p53-mediated DNA damage response, and cell cycle progression.[1] Dysregulation of CKIα has been implicated in the pathogenesis of several cancers, making it an attractive target for therapeutic intervention.

This compound is a thalidomide (B1683933) analog designed to specifically induce the degradation of CKIα.[2][3] Unlike traditional kinase inhibitors that block the catalytic activity of a target protein, this compound acts as a "molecular glue," bringing CKIα into proximity with the Cereblon (CRBN) E3 ubiquitin ligase complex. This induced proximity leads to the polyubiquitination and subsequent proteasomal degradation of CKIα. This mechanism of action provides a distinct advantage over kinase inhibition, as it eliminates both the enzymatic and scaffolding functions of the target protein.

Mechanism of Action

This compound leverages the cell's natural protein disposal machinery to achieve its therapeutic effect. The molecule possesses two key binding moieties: one that engages CKIα and another that binds to Cereblon, a substrate receptor for the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex.

The binding of this compound to both CKIα and Cereblon forms a ternary complex, which facilitates the transfer of ubiquitin molecules from the E2 conjugating enzyme to lysine (B10760008) residues on the surface of CKIα. The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades CKIα into smaller peptides.

cluster_0 This compound-Mediated CKIα Degradation This compound This compound Ternary_Complex Ternary Complex (this compound-CKIα-Cereblon) This compound->Ternary_Complex CKIa CKIα CKIa->Ternary_Complex Cereblon Cereblon E3 Ligase Cereblon->Ternary_Complex Ubiquitination Polyubiquitination Ternary_Complex->Ubiquitination Ub Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degraded CKIα Peptides Proteasome->Degradation

Figure 1: Mechanism of this compound-induced CKIα degradation.

Impact on Cellular Signaling Pathways

The degradation of CKIα by this compound has profound effects on key signaling pathways implicated in cancer, most notably the p53 and Wnt/β-catenin pathways.

Activation of the p53 Pathway

CKIα is a negative regulator of the tumor suppressor protein p53. By degrading CKIα, this compound leads to the stabilization and activation of p53.[1][2] Activated p53 can then initiate a downstream signaling cascade that results in cell cycle arrest, apoptosis, and the induction of the DNA damage response (DDR).[2][3] This activation of a potent tumor suppressor pathway is a key component of this compound's anti-cancer activity.

cluster_1 p53 Pathway Activation This compound This compound CKIa CKIα This compound->CKIa Degradation p53 p53 CKIa->p53 Inhibition DDR DNA Damage Response p53->DDR Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest

Figure 2: this compound activates the p53 pathway by degrading CKIα.
Modulation of the Wnt/β-catenin Pathway

CKIα is a critical component of the β-catenin destruction complex. In the absence of a Wnt signal, this complex phosphorylates β-catenin, targeting it for proteasomal degradation. By degrading CKIα, this compound disrupts the destruction complex, leading to the stabilization and nuclear translocation of β-catenin.[3] This results in the transcriptional activation of Wnt target genes, such as AXIN2 and CCND1 (Cyclin D1).[3] While activation of the Wnt pathway is often associated with oncogenesis, in the context of CKIα degradation, the concomitant strong activation of the p53 pathway appears to override the pro-proliferative effects of Wnt signaling in certain cancer types like AML.

cluster_2 Wnt/β-catenin Pathway Modulation This compound This compound CKIa CKIα This compound->CKIa Degradation DestructionComplex β-catenin Destruction Complex CKIa->DestructionComplex beta_catenin β-catenin DestructionComplex->beta_catenin Phosphorylation & Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Nuclear Translocation Wnt_Target_Genes Wnt Target Genes (AXIN2, CCND1) TCF_LEF->Wnt_Target_Genes Transcriptional Activation

Figure 3: this compound modulates the Wnt/β-catenin pathway.

Quantitative Data

While specific IC50 (half-maximal inhibitory concentration) and DC50 (half-maximal degradation concentration) values for this compound are not publicly available at the time of this writing, preclinical studies have demonstrated its potent activity in AML cell lines. The effective concentrations for observing significant CKIα degradation and downstream signaling effects in MV4-11 cells are in the micromolar range.

ParameterCell LineValueReference
Effective Concentration for CKIα DegradationMV4-1110-25 µM[2][4]
Effective Concentration for p53 ActivationMV4-1110 µM[2][4]
Effective Concentration for Wnt Target Gene UpregulationMV4-1125 µM[2][4]

Table 1: Summary of Effective Concentrations of this compound in MV4-11 AML Cells

Experimental Protocols

The following protocols provide a framework for the preclinical evaluation of this compound.

Cell Culture

The human acute myeloid leukemia (AML) cell line MV4-11 is a suitable model for studying the effects of this compound.

  • Culture Medium: Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

  • Subculturing: Maintain cell density between 2 x 10⁵ and 1 x 10⁶ cells/mL.

Western Blot Analysis of CKIα Degradation

This protocol details the immunodetection of CKIα protein levels following this compound treatment.

cluster_3 Western Blot Workflow Cell_Culture 1. Cell Culture (MV4-11) Treatment 2. This compound Treatment (e.g., 10-25 µM, 6.5h) Cell_Culture->Treatment Lysis 3. Cell Lysis Treatment->Lysis Quantification 4. Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE 5. SDS-PAGE Quantification->SDS_PAGE Transfer 6. Protein Transfer (PVDF membrane) SDS_PAGE->Transfer Blocking 7. Blocking Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation (anti-CKIα) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 10. Chemiluminescent Detection Secondary_Ab->Detection Analysis 11. Densitometry Analysis Detection->Analysis

Figure 4: Experimental workflow for Western blot analysis.
  • Cell Treatment: Seed MV4-11 cells at a density of 5 x 10⁵ cells/mL and treat with desired concentrations of this compound (e.g., 1, 5, 10, 25 µM) or DMSO as a vehicle control for 6.5 hours.

  • Cell Lysis: Harvest cells by centrifugation and wash with ice-cold PBS. Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with a primary antibody specific for CKIα overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Quantitative PCR (qPCR) Analysis of Wnt Target Gene Expression

This protocol describes the measurement of mRNA levels of Wnt target genes, AXIN2 and CCND1, following this compound treatment.

cluster_4 qPCR Workflow Cell_Culture 1. Cell Culture (MV4-11) Treatment 2. This compound Treatment (e.g., 25 µM, 4h) Cell_Culture->Treatment RNA_Extraction 3. Total RNA Extraction Treatment->RNA_Extraction cDNA_Synthesis 4. cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR 5. qPCR with Gene-Specific Primers cDNA_Synthesis->qPCR Data_Analysis 6. Data Analysis (ΔΔCt Method) qPCR->Data_Analysis

Figure 5: Experimental workflow for qPCR analysis.
  • Cell Treatment: Treat MV4-11 cells with 25 µM this compound or DMSO for 4 hours.

  • RNA Extraction: Isolate total RNA from the cells using a suitable RNA extraction kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.

  • qPCR: Perform quantitative real-time PCR using a SYBR Green-based qPCR master mix and primers specific for AXIN2, CCND1, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

    • Primer Sequences (Example):

      • AXIN2 Forward: 5'-CTCCCCACCTTGAATGAAGA-3'

      • AXIN2 Reverse: 5'-TGGCTGGTGCAAAGACATAG-3'

      • CCND1 Forward: 5'-GCTGCGAAGTGGAAACCATC-3'

      • CCND1 Reverse: 5'-CCTCCTTCTGCACACATTTGAA-3'

  • Data Analysis: Calculate the relative gene expression using the comparative Ct (ΔΔCt) method.

Cell Viability Assay

This protocol outlines the assessment of the effect of this compound on the viability of AML cells.

  • Cell Seeding: Seed MV4-11 cells in a 96-well plate at a density of 1 x 10⁴ cells per well.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.

  • MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 value by non-linear regression analysis.

Conclusion

This compound represents a promising new therapeutic agent that operates through the targeted degradation of CKIα. Its unique mechanism of action, leading to the activation of the p53 tumor suppressor pathway and modulation of Wnt/β-catenin signaling, provides a strong rationale for its development in the treatment of AML and potentially other cancers. The experimental protocols outlined in this guide provide a robust framework for further preclinical investigation into the efficacy and mechanism of this novel CKIα degrader. Further studies are warranted to fully elucidate the therapeutic potential of this compound and to identify patient populations most likely to benefit from this innovative approach.

References

An In-depth Technical Guide on BTX161 and p53 Pathway Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BTX161 is a novel thalidomide (B1683933) analog that has demonstrated potent anti-leukemic activity through a unique mechanism of action involving the degradation of Casein Kinase 1 alpha (CKIα) and subsequent activation of the p53 tumor suppressor pathway. As a protein homeostatic modulator, this compound redirects the Cullin-4 RING E3 ubiquitin ligase (CRL4) complex, with Cereblon (CRBN) as the substrate receptor, to induce the ubiquitination and proteasomal degradation of CKIα. This event triggers a DNA damage response (DDR) and stabilizes p53, leading to cell cycle arrest and apoptosis in cancer cells. This technical guide provides a comprehensive overview of the core mechanism of this compound, detailed experimental protocols for its characterization, and a summary of its quantitative effects on cancer cell lines.

Core Mechanism of Action: this compound-Mediated CKIα Degradation and p53 Activation

This compound functions as a molecular glue, bringing together the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) and the neosubstrate CKIα.[1][2] This induced proximity leads to the polyubiquitination of CKIα, marking it for degradation by the 26S proteasome. The degradation of CKIα, a known negative regulator of p53, results in the activation of the p53 signaling pathway.[3]

Interestingly, while activating p53, this compound has been observed to stabilize the primary p53 antagonist, MDM2, at the protein level. However, it does not affect the mRNA expression of MDM2, suggesting a post-transcriptional regulatory mechanism.[3] The activation of p53 by this compound is also associated with the induction of a DNA damage response (DDR).[3]

Signaling Pathway Diagram

BTX161_p53_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_crl4_crbn CRL4-CRBN E3 Ligase Complex This compound This compound CRBN Cereblon (CRBN) This compound->CRBN Binds MDM2 MDM2 This compound->MDM2 Stabilizes (protein level) CKIa CKIα CRBN->CKIa Recruits Proteasome Proteasome CRBN->Proteasome Ubiquitination & Degradation of CKIα CUL4 Cullin-4 DDB1 DDB1 CUL4->DDB1 DDB1->CRBN RBX1 RBX1 DDB1->RBX1 p53 p53 CKIa->p53 Inhibits p53->MDM2 Induces transcription DDR DNA Damage Response (DDR) p53->DDR Activates p21 p21 (CDKN1A) p53->p21 Induces transcription Apoptosis Apoptosis p53->Apoptosis Induces MDM2->p53 Targets for degradation p21->Apoptosis Leads to

Caption: this compound-induced CKIα degradation and p53 pathway activation.

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of this compound on cell viability and apoptosis in various cancer cell lines.

Table 1: In Vitro Cell Viability (IC50)

Cell LineCancer TypeAssayIC50 (nM)Reference
CIC01CIC-rearranged SarcomaBrdU Proliferation13-50[4]
CIC02CIC-rearranged SarcomaBrdU Proliferation13-50[4]
NCC-CDS1-X1-C1 (CDS1)CIC-rearranged SarcomaBrdU Proliferation13-50[4]
NCC-CDS2-C1 (CDS2)CIC-rearranged SarcomaBrdU Proliferation13-50[4]
MV4-11Acute Myeloid Leukemia (AML)Not SpecifiedNot Specified[3]
RKOColorectal CarcinomaNot SpecifiedNot Specified[5]

Table 2: Induction of Apoptosis

Cell LineCancer TypeAssayTreatment ConditionsObservationReference
CIC01CIC-rearranged SarcomaCaspase-Glo 3/7Not SpecifiedSubstantial induction of caspase 3/7-mediated apoptosis[4]
CIC02CIC-rearranged SarcomaCaspase-Glo 3/7Not SpecifiedSubstantial induction of caspase 3/7-mediated apoptosis[4]
NCC-CDS1-X1-C1 (CDS1)CIC-rearranged SarcomaCaspase-Glo 3/7Not SpecifiedSubstantial induction of caspase 3/7-mediated apoptosis[4]
NCC-CDS2-C1 (CDS2)CIC-rearranged SarcomaCaspase-Glo 3/7Not SpecifiedSubstantial induction of caspase 3/7-mediated apoptosis[4]
MV4-11Acute Myeloid Leukemia (AML)Western Blot (Caspase 3)10 µM, 6 hoursMaximal caspase 3 activation (in combination with THZ1)[3]

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the effects of this compound on the p53 pathway.

Western Blot Analysis of p53 Pathway Proteins

This protocol is for the detection of changes in protein levels of CKIα, p53, MDM2, and downstream targets like p21.

Materials:

  • Cell Lines: MV4-11 (AML), RKO (Colorectal Carcinoma), or other relevant cell lines.

  • This compound: Stock solution in DMSO.

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Primary Antibodies:

    • Rabbit anti-CKIα (Dilution to be optimized, typically 1:1000)

    • Mouse anti-p53 (DO-1) (Dilution to be optimized, typically 1:1000)

    • Rabbit anti-MDM2 (Dilution to be optimized, typically 1:1000)

    • Rabbit anti-p21 (Dilution to be optimized, typically 1:1000)

    • Rabbit anti-phospho-H2AX (Ser139) (for DDR) (Dilution to be optimized, typically 1:1000)

    • Mouse anti-β-actin (Loading control, typically 1:5000)

  • Secondary Antibodies:

    • HRP-conjugated goat anti-rabbit IgG (Dilution to be optimized, typically 1:5000-1:10000)

    • HRP-conjugated goat anti-mouse IgG (Dilution to be optimized, typically 1:5000-1:10000)

  • Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with desired concentrations of this compound (e.g., 1-25 µM) or DMSO vehicle control for specified time points (e.g., 4, 6.5, 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel. Perform electrophoresis and transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using an ECL detection system.

Quantitative Real-Time PCR (qPCR) for p53 Target Gene Expression

This protocol is for quantifying the mRNA expression levels of p53 target genes.

Materials:

  • RNA Extraction Kit: (e.g., RNeasy Kit, Qiagen)

  • cDNA Synthesis Kit: (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

  • qPCR Master Mix: (e.g., SYBR Green Master Mix)

  • Primers: (Designed to be specific for the target genes)

    • CDKN1A (p21): Forward and Reverse primers

    • BAX: Forward and Reverse primers

    • PUMA (BBC3): Forward and Reverse primers

    • MDM2: Forward and Reverse primers

    • GAPDH or ACTB (Housekeeping gene): Forward and Reverse primers

Procedure:

  • Cell Treatment and RNA Extraction: Treat cells with this compound as described for Western blotting. Extract total RNA using a commercial kit.

  • cDNA Synthesis: Synthesize cDNA from an equal amount of RNA for all samples.

  • qPCR: Perform qPCR using a real-time PCR system. The cycling conditions should be optimized for the specific primers and instrument.

  • Data Analysis: Analyze the data using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.

Cell Viability Assay

This protocol uses the CellTiter-Glo® Luminescent Cell Viability Assay to determine the number of viable cells.[1][6]

Materials:

  • CellTiter-Glo® Reagent

  • Opaque-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well.

  • Compound Treatment: Treat cells with a serial dilution of this compound for 72 hours.

  • Assay:

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add CellTiter-Glo® Reagent to each well (volume equal to the culture medium).

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Read the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay

This protocol uses the Caspase-Glo® 3/7 Assay to measure caspase-3 and -7 activities as a marker of apoptosis.[7][8]

Materials:

  • Caspase-Glo® 3/7 Reagent

  • Opaque-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells as described for the cell viability assay.

  • Assay:

    • Equilibrate the plate to room temperature.

    • Add Caspase-Glo® 3/7 Reagent to each well (volume equal to the culture medium).

    • Mix by gentle shaking.

    • Incubate at room temperature for 1-2 hours.

  • Measurement: Read the luminescence using a luminometer.

  • Data Analysis: Express the results as fold change in caspase activity compared to the vehicle control.

Experimental Workflows

The following diagrams illustrate the typical workflows for the key experiments described above.

Western_Blot_Workflow start Start cell_culture Cell Culture & this compound Treatment start->cell_culture lysis Cell Lysis & Protein Quantification cell_culture->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to PVDF sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection & Imaging secondary_ab->detection end End detection->end

Caption: Western Blotting Experimental Workflow.

qPCR_Workflow start Start cell_culture Cell Culture & this compound Treatment start->cell_culture rna_extraction Total RNA Extraction cell_culture->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qpcr Quantitative PCR cdna_synthesis->qpcr data_analysis Data Analysis (ΔΔCt) qpcr->data_analysis end End data_analysis->end

Caption: qPCR Experimental Workflow.

Conclusion

This compound represents a promising therapeutic agent that leverages the cell's own protein degradation machinery to eliminate a key negative regulator of the p53 pathway, CKIα. This guide provides a foundational understanding of its mechanism and the experimental approaches to further investigate its activity. The detailed protocols and summarized data serve as a valuable resource for researchers and drug development professionals working to advance our understanding and application of novel cancer therapeutics like this compound. Further research should focus on elucidating the full spectrum of its downstream effects and its potential in combination therapies.

References

BTX161: A Novel CKIα Degrader Activating the DNA Damage Response

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the preclinical data on BTX161, a novel thalidomide (B1683933) analog that functions as a potent and effective degrader of Casein Kinase I alpha (CKIα). This compound's mechanism of action involves the activation of the DNA damage response (DDR) and the tumor suppressor protein p53, highlighting its potential as a therapeutic agent in oncology, particularly in acute myeloid leukemia (AML). This document is intended for researchers, scientists, and drug development professionals interested in the molecular pathways targeted by this compound.

Core Mechanism of Action

This compound is a molecular glue that induces the degradation of CKIα.[1][2] This degradation is more effective than that mediated by the well-known immunomodulatory drug lenalidomide (B1683929) in human AML cells.[1] The ablation of CKIα by this compound triggers a DNA damage response, characterized by the phosphorylation of H2AX, a key marker of DNA double-strand breaks.[2] However, it is noteworthy that this DDR activation occurs without direct evidence of DNA damage.[2]

A critical consequence of CKIα degradation by this compound is the activation and stabilization of the p53 tumor suppressor protein.[1][2] Paradoxically, this compound also leads to the stabilization of the p53 antagonist, Mouse double minute 2 homolog (MDM2).[1] This complex interplay suggests that the ultimate cellular outcome is dependent on the balance between p53 activation and MDM2 stabilization.

Furthermore, this compound has been shown to upregulate Wnt signaling targets, including the proto-oncogene MYC, while not affecting the mRNA expression of MDM2.[1][2] The pro-leukemic effects of Wnt activation are an important consideration in the therapeutic application of this compound.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies on this compound in the human AML cell line MV4-11.

Table 1: Effect of this compound on Gene Expression in MV4-11 Cells

GeneTreatmentConcentrationTimeResult
Wnt targets (incl. MYC)This compound25 µM4 hoursUpregulated
MDM2This compound25 µM4 hoursNo effect on mRNA expression

Table 2: Effect of this compound on Protein Expression and Cellular Processes in MV4-11 Cells

Protein/ProcessTreatmentConcentrationTimeResult
p53This compound10 µM6 hoursAugmented protein expression
MDM2This compound10 µM6 hoursAugmented protein expression
Caspase 3 activationThis compound in combination with THZ1 and CDK9 inhibitor10 µM6 hoursMaximal activation

Signaling Pathway

The signaling pathway initiated by this compound leading to the activation of the DNA damage response is depicted below.

Western_Blot_Workflow start Start: Cell Treatment cell_lysis 1. Cell Lysis (RIPA buffer) start->cell_lysis protein_quant 2. Protein Quantification (BCA Assay) cell_lysis->protein_quant sds_page 3. SDS-PAGE protein_quant->sds_page transfer 4. Protein Transfer (to PVDF membrane) sds_page->transfer blocking 5. Blocking (5% non-fat milk or BSA) transfer->blocking primary_ab 6. Primary Antibody Incubation (e.g., anti-p53, anti-MDM2) blocking->primary_ab secondary_ab 7. Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection 8. Chemiluminescent Detection secondary_ab->detection analysis 9. Data Analysis detection->analysis end End: Results analysis->end

References

BTX161: A Novel Strategy in Cancer Therapy by Targeting Key Cellular Regulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BTX161 and its closely related successor, BTX-A51, represent a novel class of anti-cancer agents targeting fundamental cellular pathways crucial for cancer cell proliferation and survival. This compound is characterized as a potent degrader of Casein Kinase 1α (CKIα), a pivotal regulator of the p53 tumor suppressor pathway. The subsequent development, BTX-A51, is a first-in-class oral small molecule that not only targets CKIα but also co-inhibits the transcriptional kinases Cyclin-Dependent Kinase 7 (CDK7) and Cyclin-Dependent Kinase 9 (CDK9). This multi-pronged approach leads to a synergistic anti-tumor effect by activating p53, inhibiting the expression of key oncogenes like MYC and MCL-1, and targeting cancer cells' addiction to super-enhancers. Preclinical studies and ongoing clinical trials have demonstrated promising activity in various hematological malignancies and solid tumors, particularly in acute myeloid leukemia (AML). This document provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and the experimental methodologies used to elucidate the therapeutic potential of this drug class.

Core Mechanism of Action: A Multi-Target Approach

This compound and BTX-A51 exert their anti-cancer effects through a synergistic mechanism that disrupts multiple oncogenic signaling pathways.

  • CKIα Degradation and p53 Activation: this compound, a thalidomide (B1683933) analog, is an effective degrader of CKIα.[1] The degradation of CKIα leads to the activation of the p53 tumor suppressor pathway.[2][3] p53 is a master regulator of apoptosis (programmed cell death) and the DNA damage response.[4]

  • Co-inhibition of Transcriptional Kinases CDK7 and CDK9 (BTX-A51): The more clinically advanced compound, BTX-A51, is a multi-kinase inhibitor that also targets CDK7 and CDK9.[4] These kinases are crucial for the function of super-enhancers (SEs), which are genomic regions that drive the high-level expression of key oncogenes. By inhibiting CDK7 and CDK9, BTX-A51 prevents the transcription of critical survival genes for cancer cells, such as MDM2, MYC, and MCL-1.

  • Synergistic p53 Stabilization: The inhibition of CKIα and the transcriptional shutdown of MDM2 (a primary negative regulator of p53) by CDK7/9 inhibition work together to cause a sustained stabilization and activation of p53. This robust activation of p53, combined with the downregulation of pro-survival proteins like MCL-1 and MYC, pushes cancer cells towards apoptosis.

Signaling Pathway Diagram

BTX161_Mechanism_of_Action cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm p53 p53 Apoptosis Apoptosis p53->Apoptosis Induces MDM2_gene MDM2 gene MDM2_protein MDM2 protein MDM2_gene->MDM2_protein translates to MYC_gene MYC gene MCL1_gene MCL-1 gene SuperEnhancers Super-Enhancers SuperEnhancers->MDM2_gene Drives transcription SuperEnhancers->MYC_gene Drives transcription SuperEnhancers->MCL1_gene Drives transcription RNA_Pol_II RNA Pol II CKIa CKIα CKIa->p53 Inhibits MDM2_protein->p53 Degrades This compound This compound This compound->CKIa Degrades BTXA51 BTX-A51 BTXA51->CKIa Inhibits CDK7_9 CDK7/9 BTXA51->CDK7_9 Inhibits CDK7_9->RNA_Pol_II Activates

Caption: Mechanism of this compound and BTX-A51 in cancer cells.

Preclinical Data

Preclinical investigations in various cancer cell lines and animal models have laid the groundwork for the clinical development of this drug class.

In Vitro Efficacy in Acute Myeloid Leukemia (AML)

Studies in AML cell lines, such as MV4-11, have been instrumental in elucidating the molecular effects of this compound.

CompoundCell LineConcentrationDurationObserved EffectReference
This compound MV4-1125 µM4 hoursUpregulation of Wnt targets including MYC; no effect on MDM2 mRNA.
This compound MV4-1110 µM6 hoursAugmentation of p53 and MDM2 protein expression.
This compound + THZ1 (CDK7i) + iCDK9 (CDK9i) MV4-1110 µM (this compound)6 hoursFurther augmentation of p53 and maximal caspase 3 activation.
BTX-A51 AML, Liposarcoma, Breast Cancer Cell LinesNot specifiedNot specifiedRobust increase in p53 levels; decreased expression of MDM2 and MCL-1, leading to apoptosis.

Clinical Development of BTX-A51

BTX-A51, the oral multi-kinase inhibitor, has advanced into Phase 1 clinical trials for both hematological and solid tumors.

Phase 1 Trial in Relapsed/Refractory AML and Myelodysplastic Syndrome (MDS)

A first-in-human, dose-escalation study of BTX-A51 was conducted in patients with relapsed or refractory AML and high-risk MDS.

ParameterDetails
Patient Population 31 patients with relapsed/refractory AML and MDS.
Dosing Regimen Doses ranging from 1mg to 42mg, administered three days a week.
Recommended Phase 2 Dose (RP2D) 21mg, three days a week for 4 weeks of a 28-day cycle.
Pharmacodynamic Effects Increased expression of p53 and reduced expression of MCL1 and RNA polymerase II phosphorylation.
Overall Efficacy Modest overall, with 3 out of 31 patients (10%) achieving complete remission with incomplete count recovery (CRi).
Promising Subgroup All 3 responding patients had RUNX1 mutations. The CR/CRi rate for RUNX1-mutated patients at doses of 11mg or higher was 30%.
Safety Profile Tolerable with manageable side effects.
Ongoing Clinical Trials

BTX-A51 is also being evaluated in patients with advanced solid tumors, including metastatic and/or recurrent liposarcoma and other solid tumors dependent on MYC.

Experimental Protocols

The following section details the key methodologies employed in the preclinical evaluation of this compound and related compounds.

Western Blot (WB) Analysis
  • Objective: To assess the protein levels of key targets like p53, MDM2, and cleaved caspase 3.

  • Methodology:

    • MV4-11 cells were treated with specified concentrations of this compound, THZ1, and/or iCDK9 for designated time periods (e.g., 6 hours).

    • Cells were lysed, and protein concentrations were determined.

    • Equal amounts of protein were separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

    • The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., p53, MDM2, cleaved caspase 3).

    • A loading control, such as PP2Ac, was used to ensure equal protein loading.

    • The membrane was then incubated with a corresponding secondary antibody conjugated to a detection enzyme (e.g., HRP).

    • Protein bands were visualized using a chemiluminescence detection system.

Quantitative PCR (qPCR) Analysis
  • Objective: To measure the mRNA expression levels of target genes such as MYC, MDM2, AXIN2, and CCND1.

  • Methodology:

    • MV4-11 cells were treated with this compound (e.g., 25 µM) or DMSO for a specified time (e.g., 4 hours).

    • Total RNA was extracted from the cells using a standard RNA isolation kit.

    • RNA was reverse-transcribed into cDNA using a reverse transcriptase enzyme.

    • qPCR was performed using gene-specific primers and a fluorescent dye (e.g., SYBR Green) to quantify the amount of amplified DNA in real-time.

    • The relative expression of target genes was normalized to a housekeeping gene (e.g., GAPDH).

    • Data analysis was typically performed using the ΔΔCt method.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Cellular Assays cluster_analysis Molecular Analysis start Cancer Cell Line (e.g., MV4-11) treatment Treatment with this compound (Varying concentrations and durations) start->treatment harvest Cell Harvesting treatment->harvest rna_extraction RNA Extraction harvest->rna_extraction protein_lysis Protein Lysis harvest->protein_lysis cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis western_blot Western Blot protein_lysis->western_blot qpcr qPCR cdna_synthesis->qpcr gene_expression Gene Expression Analysis (MYC, MDM2, etc.) qpcr->gene_expression protein_levels Protein Level Analysis (p53, MDM2, etc.) western_blot->protein_levels

Caption: Workflow for preclinical molecular analysis of this compound.

Conclusion and Future Directions

This compound and its successor BTX-A51 have emerged as promising therapeutic agents with a unique mechanism of action that addresses key vulnerabilities in cancer cells. The dual targeting of CKIα-mediated p53 regulation and CDK7/9-dependent oncogenic transcription provides a powerful synergistic approach to induce cancer cell death. The clinical activity of BTX-A51, particularly in RUNX1-mutated AML, is encouraging and warrants further investigation. Future studies will likely focus on refining patient selection based on molecular markers like RUNX1 mutations, and exploring combination therapies to enhance efficacy and overcome potential resistance mechanisms. The favorable safety profile observed thus far supports the continued development of this innovative class of drugs for patients with high unmet medical needs.

References

A Technical Guide to the Preclinical Evaluation of BTX161 in Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: BTX161 is a novel thalidomide (B1683933) analog developed as a potent degrader of Casein Kinase I alpha (CKIα), a critical enzyme implicated in oncogenesis.[1][2] Preclinical research, particularly in the context of Acute Myeloid Leukemia (AML), has demonstrated its potential as a therapeutic agent. This compound operates by inducing the degradation of CKIα, which in turn activates the p53 tumor suppressor pathway and the DNA damage response (DDR).[1][2] This technical guide synthesizes the key findings from preclinical studies, detailing the experimental methodologies, quantitative outcomes, and the underlying molecular mechanisms of this compound.

Quantitative Data Summary

The following tables summarize the quantitative data from in vitro experiments assessing the molecular effects of this compound on AML cells.

Table 1: Effect of this compound on Gene Expression in MV4-11 AML Cells

Gene Target Treatment Concentration Duration Result
MYC This compound 25 µM 4 hours Upregulation
MDM2 This compound 25 µM 4 hours No effect on mRNA expression
AXIN2 This compound 25 µM 4 hours Upregulation
CCND1 This compound 25 µM 4 hours Upregulation

Data derived from quantitative PCR (qPCR) analysis in MV4-11 cells. Results are qualitative descriptions from the source material.[2]

Table 2: Effect of this compound on Protein Expression and Apoptosis in MV4-11 AML Cells

Protein Target Treatment Combination Concentration Duration Result
p53 This compound alone 10 µM 6 hours Augmented expression
MDM2 This compound alone 10 µM 6 hours Augmented expression
p53 This compound + THZ1 + iCDK9 10 µM 6 hours Further augmented expression
Caspase 3 This compound + THZ1 + iCDK9 10 µM 6 hours Maximal activation (apoptosis)

Data derived from Western Blot (WB) analysis in MV4-11 cells. THZ1 is a CDK7 inhibitor and iCDK9 is a CDK9 inhibitor.[2]

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the replication and validation of scientific findings.

1. Cell Culture and Treatment

  • Cell Line: MV4-11, a human AML cell line, was utilized for the in vitro experiments.[2]

  • Culture Conditions: Standard cell culture conditions were maintained, although specific media and supplements were not detailed in the provided abstracts.

  • Drug Administration: this compound, lenalidomide, and other inhibitors were dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at the specified concentrations and for the indicated durations.[2]

2. Western Blot (WB) Analysis

  • Objective: To assess the relative expression levels of specific proteins following treatment.

  • Protocol:

    • MV4-11 cells were treated with this compound (e.g., 10 µM for 6 hours) and/or other compounds as indicated.[2]

    • Following treatment, cells were lysed to extract total protein.

    • Protein concentrations were determined to ensure equal loading onto the gel.

    • Proteins were separated by size using SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis).

    • The separated proteins were transferred to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane was incubated with primary antibodies specific to the target proteins (e.g., CKIα, p53, MDM2, Caspase 3, PP2Ac). PP2Ac was used as a loading control to ensure equal protein amounts were analyzed in each lane.[2]

    • A secondary antibody conjugated to an enzyme (e.g., HRP) was used to bind to the primary antibody.

    • The signal was detected using a chemiluminescent substrate, and the resulting bands were visualized.

3. Quantitative Real-Time PCR (qPCR)

  • Objective: To measure the mRNA expression levels of target genes.

  • Protocol:

    • MV4-11 cells were treated with this compound (e.g., 25 µM for 4 hours).[2]

    • Total RNA was extracted from the treated cells using a standard RNA isolation kit.

    • The quality and quantity of the RNA were assessed.

    • RNA was reverse-transcribed into complementary DNA (cDNA).

    • qPCR was performed using specific primers for the target genes (MYC, MDM2, AXIN2, CCND1) and a reference gene for normalization.[2]

    • The relative changes in gene expression were calculated using the ΔΔCt method. The experiment was conducted with N=3 biological replicates.[2]

Signaling Pathways and Mechanisms of Action

1. This compound-Induced CKIα Degradation and p53 Activation

This compound functions as a "molecular glue," bringing the CKIα protein into proximity with the E3 ubiquitin ligase cereblon. This action leads to the ubiquitination and subsequent proteasomal degradation of CKIα. The loss of CKIα activates the p53 pathway, a critical tumor suppression mechanism.[2]

G cluster_glue Molecular Glue Action This compound This compound CKIa CKIα This compound->CKIa Binds Cereblon E3 Ligase (Cereblon) This compound->Cereblon Binds MDM2 MDM2 Stabilization This compound->MDM2 DDR DNA Damage Response (DDR) This compound->DDR Activates Proteasome Proteasome CKIa->Proteasome Ubiquitination & Degradation p53_pathway p53 Pathway Activation CKIa->p53_pathway Inhibits (normally) Apoptosis Apoptosis p53_pathway->Apoptosis DDR->p53_pathway G cluster_analysis Downstream Analysis start Start: MV4-11 AML Cells treatment Treatment with this compound (e.g., 10-25µM for 4-6h) start->treatment harvest Cell Harvesting treatment->harvest protein_analysis Protein Extraction & Western Blot harvest->protein_analysis For Protein rna_analysis RNA Extraction & qPCR harvest->rna_analysis For RNA protein_results Measure Protein Levels: p53, MDM2, CKIα protein_analysis->protein_results rna_results Measure mRNA Levels: MYC, MDM2, AXIN2 rna_analysis->rna_results G This compound This compound (CKIα Degrader) p53 p53 Protein (Augmented) This compound->p53 Increases THZ1 THZ1 (CDK7 Inhibitor) THZ1->p53 Increases iCDK9 iCDK9 (CDK9 Inhibitor) iCDK9->p53 Increases Caspase3 Caspase 3 (Maximal Activation) p53->Caspase3 Induces Apoptosis Synergistic Apoptosis Caspase3->Apoptosis

References

BTX161: A Technical Guide to a Novel CKIα Degrader

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BTX161 is a novel thalidomide (B1683933) analog that functions as a potent and specific degrader of Casein Kinase 1 alpha (CKIα). By inducing the degradation of CKIα, this compound activates the DNA damage response (DDR) and the tumor suppressor protein p53, while concurrently stabilizing the p53 antagonist, Mouse Double Minute 2 homolog (MDM2).[1][2] Its mechanism of action distinguishes it from broader multi-kinase inhibitors. This document provides a comprehensive technical overview of the molecular structure, properties, and preclinical findings related to this compound, with a focus on its potential applications in oncology research, particularly in the context of Acute Myeloid Leukemia (AML).

Molecular Structure and Properties

This compound is a synthetic small molecule derived from thalidomide. Its chemical structure is designed to facilitate the recruitment of CKIα to the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of CKIα.

PropertyValueSource
Chemical Formula C₁₅H₁₆N₂O₃[3]
Molecular Weight 272.30 g/mol [3]
Description Thalidomide Analog[1]
Solubility Soluble in DMSO

Mechanism of Action

This compound exerts its biological effects through a targeted protein degradation mechanism. Unlike kinase inhibitors that block the catalytic activity of a target protein, this compound acts as a "molecular glue" to induce the degradation of CKIα.

The degradation of CKIα initiates a cascade of downstream signaling events, primarily centered on the activation of the p53 tumor suppressor pathway. This is a key distinction from other CKIα inhibitors that also target transcriptional kinases like CDK7 and CDK9, which leads to the suppression of oncogenes such as MYC. In contrast, this compound does not significantly affect MYC mRNA levels.

Signaling Pathway of this compound

BTX161_Signaling_Pathway cluster_downstream Downstream Effects This compound This compound CRBN CRBN E3 Ligase Complex This compound->CRBN DDR DNA Damage Response (DDR) This compound->DDR activates CKIa CKIα CRBN->CKIa targets p53 p53 Proteasome Proteasome CKIa->Proteasome CKIa->p53 | (degradation) MDM2 MDM2 CKIa->MDM2 | (degradation) Apoptosis Apoptosis p53->Apoptosis promotes DDR->p53 activates

This compound induced CKIα degradation and downstream signaling.
Comparative Mechanism: this compound vs. Multi-kinase Inhibitors (e.g., BTX-A51)

To better understand the specific action of this compound, it is useful to compare its mechanism to that of multi-kinase inhibitors that also target CKIα, such as BTX-A51. While both compound classes impact CKIα, BTX-A51 also inhibits the transcriptional kinases CDK7 and CDK9, leading to a distinct downstream effect on oncogene transcription.

Comparative_Mechanism cluster_this compound This compound cluster_btxa51 BTX-A51 (Multi-kinase Inhibitor) This compound This compound CKIa_deg CKIα Degradation This compound->CKIa_deg p53_act_161 p53 Activation CKIa_deg->p53_act_161 MDM2_stab MDM2 Stabilization CKIa_deg->MDM2_stab BTXA51 BTX-A51 CKIa_inh CKIα Inhibition BTXA51->CKIa_inh CDK79_inh CDK7/9 Inhibition BTXA51->CDK79_inh p53_act_A51 p53 Activation CKIa_inh->p53_act_A51 MYC_supp MYC Suppression CDK79_inh->MYC_supp

Distinct mechanisms of this compound and BTX-A51.

Preclinical Data

Preclinical studies have primarily focused on the activity of this compound in AML cell lines. The data highlights its ability to degrade CKIα and modulate downstream pathways.

In Vitro Activity in AML Cell Lines
Cell LineTreatmentObservationSource
MV4-11This compound (10 µM, 6 hours)Augmentation of p53 and MDM2 protein expression.
MV4-11This compound (25 µM, 4 hours)Upregulation of Wnt target genes, including MYC, with no effect on MDM2 mRNA expression.

Note: A specific IC50 value for this compound-induced CKIα degradation or cell viability is not publicly available at the time of this publication. The provided concentrations are based on experimental conditions reported in the literature.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the activity of this compound. These should be adapted based on specific experimental requirements.

Western Blot for CKIα Degradation

This protocol describes the detection of CKIα protein levels in cell lysates following treatment with this compound.

  • Cell Culture and Treatment:

    • Culture human AML cell lines (e.g., MV4-11) in appropriate media and conditions.

    • Treat cells with varying concentrations of this compound or DMSO (vehicle control) for the desired time points (e.g., 6.5 hours).

  • Protein Extraction:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature protein lysates by boiling in Laemmli buffer.

    • Separate proteins on a polyacrylamide gel by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with a primary antibody against CKIα overnight at 4°C.

    • Incubate with a primary antibody against a loading control (e.g., GAPDH, β-actin) to normalize for protein loading.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

Experimental Workflow: Western Blot

Western_Blot_Workflow start Start: AML Cell Culture treatment Treat with this compound (and DMSO control) start->treatment lysis Cell Lysis and Protein Extraction treatment->lysis quant Protein Quantification (BCA Assay) lysis->quant sds_page SDS-PAGE quant->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-CKIα, anti-loading control) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection ECL Detection and Imaging secondary_ab->detection end End: Analyze CKIα Levels detection->end

Workflow for Western Blot analysis of CKIα degradation.
Quantitative PCR (qPCR) for Gene Expression Analysis

This protocol outlines the measurement of mRNA levels of target genes such as MYC and MDM2 following this compound treatment.

  • Cell Culture and Treatment:

    • As described in the Western Blot protocol, treat AML cells with this compound or DMSO.

  • RNA Extraction and cDNA Synthesis:

    • Harvest cells and extract total RNA using a suitable kit (e.g., RNeasy Kit).

    • Assess RNA quality and quantity.

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction:

    • Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for the target genes (MYC, MDM2) and a reference gene (e.g., GAPDH, ACTB), and a suitable SYBR Green or TaqMan master mix.

    • Perform the qPCR reaction in a real-time PCR system.

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.

Conclusion

This compound is a valuable research tool for studying the biological roles of CKIα and the therapeutic potential of targeted protein degradation. Its specific mechanism of action, which is distinct from multi-kinase inhibitors, provides a unique opportunity to investigate the downstream consequences of CKIα degradation in isolation. Further preclinical studies are warranted to fully elucidate its therapeutic potential and to identify patient populations that may benefit from this targeted approach.

References

Methodological & Application

Application Notes and Protocols for BTX161 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BTX161 is a potent and selective thalidomide (B1683933) analog that functions as a degrader of Casein Kinase 1 alpha (CKIα).[1][2] By inducing the degradation of CKIα, this compound activates the DNA damage response (DDR) and the p53 signaling pathway, while concurrently stabilizing the p53 antagonist, MDM2.[1][2] This dual activity makes this compound a valuable tool for investigating cancer biology, particularly in malignancies like Acute Myeloid Leukemia (AML).[2] In human AML cells, this compound has demonstrated greater efficacy in promoting CKIα degradation compared to lenalidomide.[2] These application notes provide detailed protocols for the in vitro use of this compound in cell culture to facilitate research into its mechanism of action and therapeutic potential.

Mechanism of Action: CKIα Degradation and Downstream Signaling

This compound acts as a molecular glue, bringing CKIα into proximity with the E3 ubiquitin ligase cereblon, leading to the ubiquitination and subsequent proteasomal degradation of CKIα.[2] The depletion of CKIα triggers a cascade of downstream events, including the activation of the p53 tumor suppressor pathway and the DNA damage response.[1][2] Interestingly, while activating p53, this compound also leads to the stabilization of MDM2 protein.[1][2] Furthermore, this compound has been shown to upregulate Wnt signaling targets.[1][2]

BTX161_Mechanism_of_Action cluster_cell Cell This compound This compound CKIa CKIα This compound->CKIa Induces degradation MDM2 MDM2 This compound->MDM2 Stabilizes Wnt_Targets Wnt Target Genes (e.g., MYC, AXIN2, CCND1) This compound->Wnt_Targets Upregulates E3_Ligase E3 Ubiquitin Ligase (Cereblon) Proteasome Proteasome p53 p53 CKIa->p53 | (Inhibition) E3_Ligase->Proteasome Ubiquitination p53->MDM2 Activates DDR DNA Damage Response (DDR) p53->DDR Activates Apoptosis Apoptosis p53->Apoptosis MDM2->p53 | (Degradation) DDR->Apoptosis

Figure 1: this compound Signaling Pathway

Quantitative Data Summary

The following tables summarize the reported effects of this compound on gene and protein expression in the MV4-11 human AML cell line.

Table 1: Effect of this compound on mRNA Expression

GeneCell LineTreatment ConditionsFold Change vs. DMSOReference
MYCMV4-1125 µM, 4 hoursUpregulated[1][2]
MDM2MV4-1125 µM, 4 hoursNo significant change[2]
AXIN2MV4-1125 µM, 4 hoursUpregulated[2]
CCND1MV4-1125 µM, 4 hoursUpregulated[2]

Table 2: Effect of this compound on Protein Expression

ProteinCell LineTreatment ConditionsEffectReference
p53MV4-1110 µM, 6 hoursAugmented expression[1]
MDM2MV4-1110 µM, 6 hoursAugmented expression[1]
Caspase 3MV4-1110 µM, 6 hours (in combination with THZ1 and CDK9i)Maximal activation[1]

Experimental Protocols

Reagent Preparation

This compound Stock Solution:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1]

Cell Culture Media:

  • MV4-11 Cells: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • RKO Cells: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin.

Cell Culture and Seeding
  • Culture MV4-11 or RKO cells in a humidified incubator at 37°C with 5% CO2.

  • Passage the cells every 2-3 days to maintain logarithmic growth.

  • For experiments, seed the cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) at a density that will allow for 70-80% confluency at the time of treatment.

This compound Treatment
  • On the day of the experiment, prepare working solutions of this compound by diluting the stock solution in fresh cell culture medium to the desired final concentration (e.g., 10 µM or 25 µM).

  • Include a vehicle control (DMSO) at the same final concentration as in the this compound-treated samples.

  • Remove the old medium from the cells and replace it with the medium containing this compound or DMSO.

  • Incubate the cells for the desired duration (e.g., 4, 6, or 6.5 hours).

Experimental_Workflow cluster_workflow Experimental Workflow for this compound Treatment start Start seed_cells Seed Cells (e.g., MV4-11) start->seed_cells cell_culture Culture to 70-80% Confluency seed_cells->cell_culture prepare_treatment Prepare this compound and DMSO Control Solutions cell_culture->prepare_treatment treat_cells Treat Cells for Specified Duration prepare_treatment->treat_cells harvest_cells Harvest Cells treat_cells->harvest_cells downstream_analysis Downstream Analysis harvest_cells->downstream_analysis qpcr qPCR downstream_analysis->qpcr western_blot Western Blot downstream_analysis->western_blot apoptosis_assay Apoptosis Assay downstream_analysis->apoptosis_assay end End

Figure 2: General Experimental Workflow
Western Blot Analysis

This protocol is for detecting changes in protein expression levels.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against target proteins (e.g., p53, MDM2, CKIα, and a loading control like PP2Ac) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.

Quantitative Real-Time PCR (qPCR)

This protocol is for analyzing changes in mRNA expression levels.

  • RNA Extraction: After treatment, harvest the cells and extract total RNA using a commercial RNA isolation kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using a SYBR Green or TaqMan-based assay with primers specific for the target genes (e.g., MYC, MDM2, AXIN2, CCND1) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression.

Conclusion

This compound is a valuable research tool for studying the CKIα signaling axis and its role in cancer. The protocols provided here offer a framework for conducting in vitro experiments to elucidate the cellular and molecular effects of this novel CKIα degrader. Proper experimental design, including appropriate controls and optimization of treatment conditions for specific cell lines, is crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols: BTX161 Treatment of MV4-11 AML Cell Line

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. The MV4-11 cell line, which harbors an internal tandem duplication of the FMS-like tyrosine kinase 3 gene (FLT3-ITD), is a widely utilized in vitro model for studying a significant subset of AML. BTX161 is a novel small molecule that has demonstrated potent anti-leukemic activity. These application notes provide a comprehensive overview of the effects of this compound on the MV4-11 AML cell line, including its mechanism of action, effects on cell signaling, and detailed protocols for experimental use.

Mechanism of Action

This compound is characterized as a potent degrader of Casein Kinase I alpha (CKIα).[1][2] The degradation of CKIα leads to the activation of the p53 tumor suppressor pathway.[2][3][4] This activation is a key event in the anti-leukemic effects of this compound. In MV4-11 cells, treatment with this compound results in the stabilization and increased expression of p53 and its downstream target, MDM2. Unlike some other agents, this compound upregulates Wnt target genes, including MYC.

The MV4-11 cell line is also characterized by a rearrangement of the Mixed Lineage Leukemia (MLL) gene. The menin-MLL interaction is a critical dependency in this AML subtype. While this compound's primary described mechanism is CKIα degradation, it is noteworthy that targeting the menin-MLL interaction has been shown to be effective in MLL-rearranged leukemia by downregulating key target genes like HOXA9 and MEIS1.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the treatment of MV4-11 cells with this compound and other relevant compounds.

Table 1: Effects of this compound on Protein and mRNA Levels in MV4-11 Cells

TreatmentConcentrationDurationTargetEffectReference
This compoundIndicated Concentrations6.5 hoursCKIαDegradation
This compoundIndicated Concentrations6 hoursp53Increased protein expression
This compoundIndicated Concentrations6 hoursMDM2Increased protein expression
This compound25µM4 hoursMYC mRNAUpregulation
This compound25µM4 hoursMDM2 mRNANo effect
This compound25µM4 hoursAXIN2 mRNAUpregulation
This compound25µM4 hoursCCND1 mRNAUpregulation

Table 2: IC50 Values of Various Inhibitors in MV4-11 Cells

CompoundTargetIC50Reference
FLT3-IN-21FLT3-ITD5.3 nM
FLT3-IN-32 TFAFLT3-ITD, FLT3-D835Y0.07 nM
Antiproliferative agent-30Tubulin, FLT3, Abl10.144 nM
HDAC-IN-63FLT3, HDAC192 nM
K783-0308Unknown10.4 µM
FTO-IN-14FTO0.7-5.5 µM
MI-2-2Menin-MLL InteractionGI50 = 3µM
dBET1BRD2/3/40.2748 µM

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway in MV4-11 Cells

BTX161_Signaling_Pathway This compound This compound CKIa CKIα This compound->CKIa Degradation Wnt_Targets Wnt Targets (MYC, AXIN2, CCND1) This compound->Wnt_Targets Upregulation p53 p53 CKIa->p53 Inhibition MDM2 MDM2 p53->MDM2 Activation Apoptosis Apoptosis p53->Apoptosis Induction

Caption: this compound-induced CKIα degradation and downstream signaling in MV4-11 cells.

FLT3-ITD Signaling Pathway in MV4-11 Cells

The MV4-11 cell line possesses a constitutively active FLT3-ITD mutation, which drives proliferation and survival through several downstream pathways, including STAT5, AKT, and ERK.

FLT3_ITD_Signaling FLT3_ITD FLT3-ITD STAT5 STAT5 FLT3_ITD->STAT5 Activation AKT AKT FLT3_ITD->AKT Activation ERK ERK FLT3_ITD->ERK Activation Proliferation Cell Proliferation & Survival STAT5->Proliferation AKT->Proliferation ERK->Proliferation

Caption: Constitutively active FLT3-ITD signaling pathways in MV4-11 AML cells.

Experimental Workflow for this compound Treatment and Analysis

Experimental_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Culture MV4-11 Cell Culture Treatment Treat with this compound (or DMSO control) Culture->Treatment Viability Cell Viability Assay (e.g., CellTiter-Glo) Treatment->Viability WesternBlot Western Blot (CKIα, p53, etc.) Treatment->WesternBlot qPCR qPCR (MYC, MDM2, etc.) Treatment->qPCR Apoptosis Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis

Caption: General experimental workflow for assessing the effects of this compound on MV4-11 cells.

Experimental Protocols

MV4-11 Cell Culture
  • Cell Line: MV4-11 (ATCC® CRL-9591™)

  • Media: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: Maintain cell density between 1 x 10^5 and 2 x 10^6 viable cells/mL. Split the culture every 2-3 days.

This compound Treatment
  • Stock Solution: Prepare a stock solution of this compound in DMSO. Store at -20°C or -80°C.

  • Working Solution: Dilute the stock solution in the complete culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced toxicity. A vehicle control (DMSO only) should be included in all experiments.

  • Treatment Procedure: Seed MV4-11 cells at a predetermined density in appropriate culture vessels. Allow cells to acclimate for a few hours before adding the this compound working solution. Incubate for the desired duration (e.g., 4, 6, 24, 48, or 72 hours) depending on the assay.

Cell Viability Assay (e.g., CellTiter-Glo®)
  • Principle: Measures ATP levels as an indicator of metabolically active, viable cells.

  • Procedure:

    • Seed MV4-11 cells in a 96-well opaque-walled plate at a density of approximately 1 x 10^4 cells/well in 100 µL of culture medium.

    • Treat cells with a serial dilution of this compound (and vehicle control) and incubate for 72 hours.

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control.

Western Blot Analysis
  • Principle: Detects specific proteins in a sample.

  • Procedure:

    • Treat MV4-11 cells with this compound (e.g., at indicated concentrations for 6.5 hours) and a vehicle control.

    • Harvest cells by centrifugation and wash with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Denature protein lysates by boiling with Laemmli sample buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-CKIα, anti-p53, anti-MDM2, anti-phospho-STAT5, anti-β-actin as a loading control) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Quantitative Real-Time PCR (qPCR)
  • Principle: Measures the amount of a specific mRNA transcript.

  • Procedure:

    • Treat MV4-11 cells with this compound (e.g., 25 µM for 4 hours) and a vehicle control.

    • Isolate total RNA using a suitable kit (e.g., RNeasy Kit, Qiagen).

    • Synthesize cDNA from the RNA using a reverse transcription kit.

    • Perform qPCR using a SYBR Green or TaqMan-based assay with primers specific for the genes of interest (e.g., MYC, MDM2, AXIN2, CCND1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

    • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Apoptosis Assay (Annexin V Staining)
  • Principle: Detects early and late apoptosis through the binding of Annexin V to exposed phosphatidylserine (B164497) and the uptake of a viability dye like propidium (B1200493) iodide (PI) or 7-AAD.

  • Procedure:

    • Treat MV4-11 cells with this compound and a vehicle control for a specified time (e.g., 24 or 48 hours).

    • Harvest cells and wash with cold PBS.

    • Resuspend cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI (or 7-AAD).

    • Incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry within 1 hour.

    • Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis.

References

Application Notes and Protocols: Western Blot Analysis of CKIα Degradation by BTX161

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the analysis of Casein Kinase I alpha (CKIα) degradation induced by the novel thalidomide (B1683933) analog, BTX161. This compound has been identified as a potent degrader of CKIα, mediating its degradation more effectively than lenalidomide (B1683929) in human Acute Myeloid Leukemia (AML) cells.[1] This document outlines the detailed protocols for cell treatment, protein extraction, and Western blot analysis to quantitatively assess the degradation of CKIα. Additionally, it includes a summary of representative data and a diagram of the proposed signaling pathway.

Introduction

Casein Kinase I alpha (CKIα) is a serine/threonine kinase involved in various cellular processes, including Wnt signaling and cell cycle regulation. Its role in the pathogenesis of certain cancers, such as myelodysplastic syndrome (MDS) and AML, has made it an attractive therapeutic target. This compound is a novel small molecule that functions as a "molecular glue," bringing CKIα into proximity with the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of CKIα.[3][4] This targeted protein degradation approach offers a promising therapeutic strategy. Western blotting is a fundamental technique to elucidate the efficacy and mechanism of action of compounds like this compound by quantifying the reduction in target protein levels.

Data Presentation

The following table summarizes the dose-dependent degradation of CKIα in MV4-11 cells treated with this compound for 6.5 hours. The data is derived from densitometric analysis of Western blot results presented in "Small Molecules Co-targeting CKIα and the Transcriptional Kinases CDK7/9 Control AML in Preclinical Models".

TreatmentConcentration (µM)CKIα Protein Level (Normalized to Loading Control)% CKIα Degradation
DMSO (Control)-1.000%
This compound10.4555%
This compound50.1585%
This compound10<0.05>95%
Lenalidomide10.8020%
Lenalidomide100.5050%

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: MV4-11 (human AML cell line) is recommended.

  • Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed cells at a density of 1 x 10^6 cells/mL in a 6-well plate.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute in culture medium to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM). Prepare a DMSO-only control.

  • Treatment: Add the diluted this compound or DMSO control to the cell cultures and incubate for the desired time points (e.g., 6.5 hours).

Protein Extraction (Cell Lysis)[1][2][5]
  • Cell Harvesting: Following treatment, transfer the cell suspension to a centrifuge tube. Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

  • Washing: Discard the supernatant and wash the cell pellet once with ice-cold phosphate-buffered saline (PBS).

  • Lysis: Resuspend the cell pellet in 100-200 µL of ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail.

  • Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully transfer the supernatant (protein extract) to a new pre-chilled microcentrifuge tube.

Protein Quantification (BCA Assay)[3][6][7]
  • Standard Preparation: Prepare a series of bovine serum albumin (BSA) standards in the same lysis buffer as the samples.

  • Assay Procedure: Use a commercial bicinchoninic acid (BCA) protein assay kit and follow the manufacturer's instructions.

  • Measurement: Measure the absorbance at 562 nm using a microplate reader.

  • Concentration Calculation: Determine the protein concentration of each sample by comparing its absorbance to the standard curve.

SDS-PAGE and Western Blotting[8][9]
  • Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with 4x Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Load the denatured protein samples into the wells of a 10% or 12% SDS-polyacrylamide gel. Run the gel at 100-120 V until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for CKIα (diluted in blocking buffer) overnight at 4°C with gentle agitation. A loading control antibody (e.g., β-actin, GAPDH, or PP2Ac[1]) should also be used.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the CKIα band intensity to the corresponding loading control band intensity for each sample.

Mandatory Visualizations

G cluster_workflow Western Blot Workflow A Cell Culture & Treatment (e.g., MV4-11 cells + this compound) B Cell Lysis & Protein Extraction A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer to PVDF Membrane D->E F Blocking E->F G Primary Antibody Incubation (anti-CKIα & anti-Loading Control) F->G H Secondary Antibody Incubation (HRP-conjugated) G->H I Chemiluminescent Detection H->I J Data Analysis & Quantification I->J

Caption: Experimental workflow for Western blot analysis of CKIα degradation.

G cluster_pathway This compound-Mediated CKIα Degradation Pathway This compound This compound CRBN Cereblon (CRBN) E3 Ligase Substrate Receptor This compound->CRBN binds Ternary This compound-CRBN-CKIα Ternary Complex CRBN->Ternary CKIa CKIα CKIa->Ternary recruited by this compound Proteasome Proteasome CKIa->Proteasome Targeted for Degradation Ternary->CKIa Ubiquitination Ub Ubiquitin Ub->CKIa Degradation Degraded CKIα (Peptides) Proteasome->Degradation

Caption: Signaling pathway of this compound-induced CKIα degradation.

References

Application Note: Quantifying Downstream Gene Expression Changes Induced by BTX161 Using qPCR

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for quantifying the messenger RNA (mRNA) expression of key downstream targets of the novel PI3Kα inhibitor, BTX161. The following application note outlines the experimental workflow, from cell culture and treatment to data analysis, and includes representative data and visualizations to guide researchers in assessing the molecular effects of this compound.

Introduction

This compound is a potent and selective small molecule inhibitor of the alpha isoform of Phosphoinositide 3-kinase (PI3Kα). The PI3K/Akt/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many human cancers, making PI3Kα an attractive therapeutic target.

Upon inhibition by this compound, the downstream signaling cascade is suppressed, leading to changes in the expression of key regulatory genes. This protocol details the use of quantitative Polymerase Chain Reaction (qPCR) to measure the transcriptional changes of well-established downstream targets: CCND1 (Cyclin D1), BCL2, MYC, and CDKN1A. Monitoring these genes provides a robust method for evaluating the on-target activity and pharmacological effect of this compound in cancer cell lines.

Signaling Pathway of this compound Action

This compound exerts its effect by directly inhibiting PI3Kα, which in turn prevents the phosphorylation and activation of Akt. This interruption of the signaling cascade affects the transcription of genes crucial for cell cycle progression and survival.

BTX161_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activates Akt Akt PI3K->Akt Activates CCND1 CCND1 (Cyclin D1) (Proliferation) Akt->CCND1 Suppresses Transcription BCL2 BCL2 (Anti-Apoptosis) Akt->BCL2 Promotes Transcription MYC MYC (Cell Growth) Akt->MYC Promotes Transcription CDKN1A CDKN1A (p21) (Cell Cycle Arrest) Akt->CDKN1A Suppresses Transcription This compound This compound This compound->PI3K Inhibits

Caption: this compound signaling pathway and its downstream targets.

Experimental Protocol

This protocol is optimized for treating MCF-7 breast cancer cells with this compound and quantifying gene expression changes.

Experimental Workflow

The overall workflow involves cell culture, treatment, RNA isolation, cDNA synthesis, qPCR, and subsequent data analysis.

qPCR_Workflow A 1. Cell Culture (Seed MCF-7 cells in 6-well plates) B 2. This compound Treatment (Treat with Vehicle or this compound at desired conc.) A->B C 3. Cell Lysis & RNA Isolation (Use RNA extraction kit) B->C D 4. RNA Quantification & QC (Check purity and concentration) C->D E 5. Reverse Transcription (cDNA Synthesis) (Convert RNA to cDNA) D->E F 6. qPCR Setup (Mix cDNA, primers, and SYBR Green master mix) E->F G 7. qPCR Run (Perform amplification on a qPCR instrument) F->G H 8. Data Analysis (Calculate Fold Change using ΔΔCt method) G->H

Caption: Experimental workflow for qPCR analysis of this compound targets.
Materials

  • MCF-7 cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Vehicle control (DMSO)

  • 6-well tissue culture plates

  • RNA isolation kit (e.g., Qiagen RNeasy Kit)

  • cDNA synthesis kit (e.g., iScript™ cDNA Synthesis Kit)

  • SYBR Green qPCR Master Mix (e.g., PowerUp™ SYBR™ Green Master Mix)

  • Nuclease-free water

  • qPCR primers (see Table 1)

  • qPCR-compatible plates and seals

  • qPCR instrument

Cell Culture and Treatment
  • Seed MCF-7 cells in 6-well plates at a density of 5 x 10⁵ cells/well.

  • Incubate for 24 hours at 37°C, 5% CO₂.

  • Treat cells with this compound at final concentrations of 10 nM, 100 nM, and 1 µM.

  • Include a vehicle control group treated with an equivalent volume of DMSO.

  • Incubate for 24 hours post-treatment.

RNA Isolation and Reverse Transcription
  • Lyse cells and isolate total RNA using a commercial RNA isolation kit according to the manufacturer's instructions.

  • Quantify RNA concentration and assess purity (A260/A280 ratio ~1.8-2.0) using a spectrophotometer.

  • Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.

qPCR
  • Prepare the qPCR reaction mix for each target gene and reference gene as described in Table 2.

  • Aliquot the reaction mix into a 96-well qPCR plate.

  • Add 2 µL of diluted cDNA (e.g., 1:10 dilution) to each well.

  • Seal the plate, centrifuge briefly, and place it in the qPCR instrument.

  • Run the thermal cycling program as specified in Table 3.

Data and Results

Primer Sequences

The following table lists the human-specific primer sequences for the target and reference genes.

Gene Name Forward Primer (5' to 3') Reverse Primer (5' to 3') Amplicon Size (bp)
CCND1GCGTACCCTGACACCAATCTCCTCCTCTTCGCACTTCTGCTC110
BCL2GGTGGGGTCATGTGTGTGGGGCAGGCATGTTGACTTCAC125
MYCGGCTCCTGGCAAAAGGTCACTGCGTAGTTGTGCTGATGT148
CDKN1ACCTGTCACTGTCTTGTACCCTGCGTTTGGAGTGGTAGAAATCTG98
GAPDHGAAGGTGAAGGTCGGAGTCAGAAGATGGTGATGGGATTTC102
Table 1: qPCR Primer Sequences for Human Target and Reference Genes.
qPCR Reaction Setup
Component Volume per Reaction (µL) Final Concentration
2x SYBR Green Master Mix101x
Forward Primer (10 µM)0.5250 nM
Reverse Primer (10 µM)0.5250 nM
Diluted cDNA2Variable
Nuclease-free Water7-
Total Volume 20 -
Table 2: qPCR Reaction Mixture Composition.
Thermal Cycling Conditions
Step Temperature (°C) Time Cycles
UDG Activation502 min1
Initial Denaturation952 min1
Denaturation9515 sec40
Annealing/Extension601 min
Melt Curve Analysis60-95Stepwise1
Table 3: Standard qPCR Thermal Cycling Protocol.
Data Analysis
  • Collect the cycle threshold (Ct) values for each gene in both vehicle and this compound-treated samples.

  • Normalize the Ct values of the target genes to the reference gene (GAPDH): ΔCt = Ct(target gene) - Ct(GAPDH)

  • Calculate the ΔΔCt by comparing the treated samples to the vehicle control: ΔΔCt = ΔCt(treated) - ΔCt(vehicle)

  • Calculate the fold change in gene expression: Fold Change = 2-ΔΔCt

Expected Results

Treatment with this compound is expected to decrease the expression of pro-proliferative and anti-apoptotic genes while increasing the expression of cell cycle inhibitors.

Target Gene Expected Fold Change (vs. Vehicle) Biological Role
CCND1↓ (Decrease)Cell Cycle Progression
BCL2↓ (Decrease)Anti-Apoptosis
MYC↓ (Decrease)Cell Growth & Proliferation
CDKN1A↑ (Increase)Cell Cycle Arrest
Table 4: Expected Gene Expression Changes Following this compound Treatment.

Conclusion

This qPCR protocol provides a reliable and quantitative method for assessing the pharmacological activity of this compound by measuring its impact on downstream target gene expression. The data generated can be used to determine dose-response relationships, confirm the mechanism of action, and guide further preclinical and clinical development.

Preparation of BTX161 Stock Solution: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BTX161 is a potent thalidomide (B1683933) analog that functions as a CKIα degrader, playing a significant role in cancer research, particularly in the context of acute myeloid leukemia (AML).[1][2] Proper preparation of this compound stock solutions is critical for accurate and reproducible experimental results. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions for both in vitro and in vivo applications.

Physicochemical Properties and Solubility

This compound is a white to off-white solid powder.[3] Understanding its physicochemical properties is essential for preparing accurate stock solutions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₅H₁₆N₂O₃[3]
Molecular Weight 272.30 g/mol [3]
CAS Number 2052301-24-1

Table 2: Solubility of this compound

SolventSolubilityNotesSource
DMSO ≥ 25 mg/mL (91.81 mM)Ultrasonic and warming to 60°C may be required. Use newly opened, anhydrous DMSO as it is hygroscopic.
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline ≥ 2.5 mg/mL (9.18 mM)A clear solution suitable for in vivo studies.
10% DMSO, 90% (20% SBE-β-CD in Saline) ≥ 2.5 mg/mL (9.18 mM)An alternative clear solution for in vivo administration.
10% DMSO, 90% Corn Oil ≥ 2.5 mg/mL (9.18 mM)A clear solution for in vivo use.

Safety and Handling Precautions

This compound is a thalidomide analog and should be handled with care, following appropriate safety protocols.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling this compound powder and solutions.

  • Engineering Controls: Handle the powdered form of this compound in a chemical fume hood to avoid inhalation of dust.

  • Contact: Avoid contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.

  • Waste Disposal: Dispose of all waste materials containing this compound in accordance with local, state, and federal regulations for hazardous chemical waste.

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO (in vitro)

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, which is suitable for most in vitro cell-based assays.

Materials:

  • This compound powder (MW: 272.30 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath or sonicator (optional)

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 272.30 g/mol x 1000 mg/g = 2.723 mg

  • Weighing this compound:

    • Carefully weigh out 2.723 mg of this compound powder on an analytical balance and transfer it to a sterile microcentrifuge tube.

  • Dissolving in DMSO:

    • Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.

  • Mixing:

    • Vortex the solution thoroughly until the this compound is completely dissolved.

    • If dissolution is slow, gentle warming in a water bath (up to 60°C) or sonication can be used to aid dissolution. Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for up to 1 month or at -80°C for up to 6 months.

Table 3: Stock Solution Preparation Guide (for different concentrations)

Desired ConcentrationMass of this compound for 1 mL
1 mM 0.272 mg
5 mM 1.362 mg
10 mM 2.723 mg
25 mg/mL 25 mg
Preparation of this compound Formulation for in vivo Studies

This protocol provides an example of how to prepare a this compound formulation suitable for in vivo administration, based on a common solvent mixture. In vivo working solutions should be prepared fresh on the day of use.

Materials:

  • This compound powder

  • DMSO

  • PEG300

  • Tween-80

  • Saline solution (sterile)

  • Sterile tubes for mixing

Procedure (for a 2.5 mg/mL solution):

  • Prepare a concentrated stock in DMSO:

    • First, prepare a more concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • Solvent Mixture Preparation (example for 1 mL final volume):

    • In a sterile tube, add 400 µL of PEG300.

    • Add 100 µL of the 25 mg/mL this compound in DMSO stock solution to the PEG300 and mix thoroughly.

    • Add 50 µL of Tween-80 and mix until the solution is homogeneous.

    • Add 450 µL of saline to bring the final volume to 1 mL. Mix well.

    • The final concentration of this compound will be 2.5 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

Visualized Workflows

BTX161_Stock_Preparation weigh weigh add_dmso add_dmso weigh->add_dmso dissolve dissolve add_dmso->dissolve aliquot aliquot dissolve->aliquot store store aliquot->store

BTX161_Signaling_Pathway This compound This compound CKIa CKIα This compound->CKIa Binds to MDM2 MDM2 (p53 Antagonist) This compound->MDM2 Stabilizes Degradation Degradation CKIa->Degradation Leads to p53 p53 Degradation->p53 Activates DDR DNA Damage Response Degradation->DDR Activates MDM2->p53 Inhibits Stabilization Stabilization

Conclusion

The protocols and data presented provide a comprehensive guide for the preparation of this compound stock solutions for both in vitro and in vivo research. Adherence to these guidelines for solubility, storage, and safety will help ensure the integrity and reproducibility of experimental outcomes in the study of this CKIα degrader.

References

BTX161: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For research use only.

Introduction

BTX161 is a potent and specific degrader of Casein Kinase I alpha (CKIα), a key regulator of various cellular processes. As a thalidomide (B1683933) analog, this compound functions as a protein homeostatic modulator, inducing the degradation of CKIα.[1][2][3] This degradation triggers a cascade of downstream events, including the activation of the DNA damage response (DDR) and the tumor suppressor protein p53, while also stabilizing the p53 antagonist MDM2.[1][2][3] These characteristics make this compound a valuable tool for investigating CKIα-dependent signaling pathways and a potential therapeutic agent in diseases such as Acute Myeloid Leukemia (AML).[1][2]

This document provides detailed application notes and protocols for the use of this compound in a research setting, with a focus on its solubility in various solvents and its mechanism of action.

Data Presentation: Solubility of this compound

The solubility of this compound is a critical factor for its effective use in in vitro and in vivo experiments. Below is a summary of its solubility in dimethyl sulfoxide (B87167) (DMSO) and other solvent systems.

Solvent/SystemSolubilityMolar Concentration (at MW: 272.30 g/mol )Notes
DMSO 25 mg/mL91.81 mMUltrasonic and warming to 60°C may be required for complete dissolution. Use of newly opened, hygroscopic DMSO is recommended.[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline ≥ 2.5 mg/mL≥ 9.18 mMThis formulation provides a clear solution suitable for in vivo studies.[1]
10% DMSO, 90% (20% SBE-β-CD in Saline) ≥ 2.5 mg/mL≥ 9.18 mMAn alternative formulation for in vivo applications.[1]
10% DMSO, 90% Corn Oil ≥ 2.5 mg/mL≥ 9.18 mMA lipid-based formulation for in vivo administration.[1]

Note: The solubility of this compound in other common laboratory solvents such as ethanol, methanol, and aqueous buffers like PBS has not been explicitly reported in the reviewed literature.

Signaling Pathway of this compound

This compound exerts its biological effects by inducing the degradation of CKIα, which in turn activates the p53 signaling pathway. The diagram below illustrates this mechanism.

BTX161_Signaling_Pathway This compound This compound CKIa CKIα This compound->CKIa Induces degradation of DDR DNA Damage Response (DDR) This compound->DDR Activates Proteasome Proteasome CKIa->Proteasome Degraded by p53 p53 CKIa->p53 Normally promotes p53 degradation MDM2 MDM2 p53->MDM2 Activates transcription of Apoptosis Apoptosis p53->Apoptosis Induces MDM2->p53 Promotes degradation of DDR->p53 Stabilizes and activates

Caption: this compound-mediated degradation of CKIα leads to p53 activation.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which can be used for subsequent dilutions in cell culture media or other buffers.

Materials:

  • This compound powder

  • Anhydrous or newly opened dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath or heat block

  • Sonicator

Procedure:

  • Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.723 mg of this compound (Molecular Weight: 272.30 g/mol ).

  • Adding Solvent: Add the calculated volume of DMSO to the tube. For a 10 mM stock from 2.723 mg, add 1 mL of DMSO.

  • Dissolution:

    • Vortex the solution vigorously for 1-2 minutes.

    • If the compound does not fully dissolve, warm the solution to 60°C for 5-10 minutes.[1]

    • Sonication can also be used to aid dissolution.[1]

    • Visually inspect the solution to ensure it is clear and free of particulates.

  • Storage:

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

Protocol 2: Preparation of this compound Working Solutions for Cell Culture Experiments

This protocol details the dilution of the DMSO stock solution into cell culture medium for in vitro assays.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Appropriate cell culture medium

  • Sterile pipette tips and tubes

Procedure:

  • Thawing the Stock Solution: Thaw a frozen aliquot of the 10 mM this compound stock solution at room temperature.

  • Calculating Dilutions: Determine the final concentration of this compound required for your experiment. Prepare a series of dilutions from the stock solution. It is recommended to perform serial dilutions to achieve low micromolar or nanomolar concentrations.

  • Dilution in Culture Medium:

    • Directly add the required volume of the this compound stock solution to the pre-warmed cell culture medium.

    • Important: The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity.

    • Always include a vehicle control in your experiments, which consists of cell culture medium with the same final concentration of DMSO as the this compound-treated samples.

  • Application to Cells: Mix the working solution gently by pipetting and add it to your cell cultures.

Protocol 3: Preparation of this compound Formulation for In Vivo Studies

This protocol provides an example of how to prepare a this compound formulation suitable for administration in animal models, based on a published solvent system.[1]

Materials:

  • This compound powder

  • DMSO

  • PEG300

  • Tween-80

  • Saline (sterile)

  • Sterile tubes and syringes

Procedure:

  • Prepare a 25 mg/mL Stock Solution in DMSO: Follow Protocol 1 to prepare a concentrated stock of this compound in DMSO.

  • Formulation (to prepare 1 mL):

    • In a sterile tube, add 100 µL of the 25 mg/mL this compound stock solution in DMSO.

    • Add 400 µL of PEG300 and mix thoroughly.

    • Add 50 µL of Tween-80 and mix until the solution is homogeneous.

    • Add 450 µL of saline to bring the final volume to 1 mL.

    • The final concentration of this compound in this formulation will be 2.5 mg/mL.

  • Administration: The formulation should be prepared fresh on the day of use and administered via the desired route.

Experimental Workflow: In Vitro Treatment and Analysis

The following diagram outlines a general workflow for treating cells with this compound and analyzing the downstream effects.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Cell Seeding and Culture Treatment Treat Cells with this compound (and Vehicle Control) Cell_Culture->Treatment BTX161_Prep Prepare this compound Working Solution BTX161_Prep->Treatment Cell_Lysis Cell Lysis and Protein Extraction Treatment->Cell_Lysis Viability_Assay Cell Viability Assay (e.g., MTT, CTG) Treatment->Viability_Assay Western_Blot Western Blot (CKIα, p53, etc.) Cell_Lysis->Western_Blot

Caption: General workflow for in vitro cell-based assays with this compound.

References

Application Notes and Protocols for In Vivo Administration of BTX161 in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BTX161 is a novel thalidomide (B1683933) analog engineered as a potent and specific degrader of Casein Kinase 1 alpha (CKIα)[1]. CKIα is a critical regulator of several oncogenic signaling pathways, including the Wnt/β-catenin and p53 pathways. By inducing the degradation of CKIα, this compound represents a promising therapeutic strategy for various malignancies, particularly Acute Myeloid Leukemia (AML)[1][2]. These application notes provide detailed protocols for the in vivo administration of this compound in mouse models of cancer, guidance on experimental design, and expected outcomes based on preclinical studies of related CKIα-targeting compounds.

Mechanism of Action

This compound functions as a molecular glue, bringing CKIα into proximity with the E3 ubiquitin ligase cereblon, leading to the ubiquitination and subsequent proteasomal degradation of CKIα[2]. The degradation of CKIα has two major downstream effects relevant to cancer therapy:

  • Activation of the p53 tumor suppressor pathway: CKIα is a negative regulator of p53. Its degradation leads to the stabilization and activation of p53, triggering cell cycle arrest and apoptosis in cancer cells[1].

  • Modulation of the Wnt/β-catenin signaling pathway: CKIα is a key component of the β-catenin destruction complex. Its degradation can lead to the stabilization and nuclear translocation of β-catenin, a critical transcription factor for genes involved in proliferation and cell fate. The precise consequences of this modulation in the context of cancer therapy are an active area of investigation.

Signaling Pathways

Below are diagrams illustrating the key signaling pathways modulated by this compound.

p53 Activation Pathway

p53_activation This compound This compound CKIa CKIα This compound->CKIa Degradation p53 p53 CKIa->p53 Inhibition Apoptosis Apoptosis / Cell Cycle Arrest p53->Apoptosis MDM2 MDM2 p53->MDM2 Activation MDM2->p53 Inhibition

This compound induces CKIα degradation, leading to p53 activation.

Canonical Wnt/β-catenin Pathway

wnt_pathway cluster_off Wnt OFF cluster_on Wnt ON CKIa_off CKIα beta_catenin_off β-catenin CKIa_off->beta_catenin_off Phosphorylation GSK3b_off GSK3β GSK3b_off->beta_catenin_off Phosphorylation Axin_APC_off Axin/APC Complex Axin_APC_off->beta_catenin_off Degradation Degradation beta_catenin_off->Degradation Wnt Wnt Frizzled Frizzled/LRP5/6 Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh Dsh->Axin_APC_off Inhibition beta_catenin_on β-catenin Nucleus Nucleus beta_catenin_on->Nucleus Gene_Transcription Target Gene Transcription Nucleus->Gene_Transcription

Role of CKIα in the Wnt/β-catenin signaling pathway.

Quantitative Data Summary

While specific in vivo data for this compound is not yet extensively published, studies on the related multi-kinase inhibitor BTX-A51 (targeting CKIα, CDK7, and CDK9) in AML mouse models provide valuable insights into the potential efficacy of CKIα-targeting agents.

Mouse ModelTreatment GroupOutcome MeasureResultReference
MLL-AF9 AMLVehicleMedian Survival~25 days
MLL-AF9 AMLA51 (5 mg/kg/day)Median Survival>40 days
MLL-AF9 AMLVehiclePeripheral BlastsUncontrolled Growth
MLL-AF9 AMLA51 (5 mg/kg/day)Peripheral BlastsSignificant Reduction
PDX AML ModelVehicleTumor GrowthProgressive Disease
PDX AML ModelA51Tumor GrowthInhibition of leukemia progression

Experimental Protocols

The following protocols are generalized for the in vivo evaluation of this compound in mouse models of cancer, with a focus on AML xenografts. These should be adapted based on the specific cell line or patient-derived xenograft (PDX) model and institutional guidelines.

AML Xenograft Mouse Model Establishment

Objective: To establish human AML tumors in immunodeficient mice.

Materials:

  • Human AML cell line (e.g., MV4-11) or cryopreserved PDX cells

  • Immunodeficient mice (e.g., NOD/SCID or NSG mice, 6-8 weeks old)

  • Sterile PBS or HBSS

  • Matrigel (optional, for subcutaneous models)

  • Syringes and needles (27-30G)

Procedure:

  • Cell Preparation:

    • Culture AML cells under standard conditions to log phase.

    • Harvest and wash cells with sterile PBS or HBSS.

    • Resuspend cells at a concentration of 5-10 x 10^6 cells in 100-200 µL of PBS for intravenous (IV) injection or in a 1:1 mixture of PBS and Matrigel for subcutaneous (SC) injection.

    • Keep cells on ice until injection.

  • Tumor Cell Implantation:

    • Intravenous (Tail Vein) Injection (for disseminated leukemia model):

      • Warm the mouse under a heat lamp to dilate the tail veins.

      • Place the mouse in a restrainer.

      • Inject 100-200 µL of the cell suspension into a lateral tail vein using a 27-30G needle.

    • Subcutaneous Injection (for solid tumor model):

      • Anesthetize the mouse according to IACUC approved protocols.

      • Inject 100-200 µL of the cell suspension subcutaneously into the flank of the mouse.

  • Tumor Growth Monitoring:

    • Monitor mice for signs of disease progression (e.g., weight loss, ruffled fur, hind limb paralysis for IV models).

    • For SC models, measure tumor volume 2-3 times per week with calipers (Volume = 0.5 x length x width^2).

    • For IV models, monitor peripheral blood for the presence of human leukemia cells (e.g., by flow cytometry for human CD45+ cells) starting 2-3 weeks post-injection.

    • Initiate treatment when tumors reach a predetermined size (e.g., 100-200 mm³) or when peripheral blast counts reach a certain percentage.

Experimental Workflow: AML Xenograft Model

xenograft_workflow start Prepare AML Cells inject Inject Cells into Immunodeficient Mice (IV or SC) start->inject monitor Monitor Tumor Growth and Animal Health inject->monitor treatment Initiate this compound Treatment monitor->treatment evaluate Evaluate Efficacy (Tumor Volume, Survival) treatment->evaluate end Endpoint Analysis evaluate->end

Workflow for establishing and treating an AML xenograft mouse model.
This compound Formulation and Administration

Objective: To prepare and administer this compound to tumor-bearing mice.

Materials:

  • This compound powder

  • Vehicle solution (e.g., 0.5% methylcellulose (B11928114) in sterile water, or as recommended by the supplier)

  • Oral gavage needles

  • Syringes

Procedure:

  • Formulation:

    • Prepare the vehicle solution under sterile conditions.

    • Calculate the required amount of this compound based on the desired dose (e.g., 5-20 mg/kg) and the number and weight of the mice.

    • Prepare a homogenous suspension of this compound in the vehicle immediately before administration. Sonication may be required to achieve a uniform suspension.

  • Administration:

    • Accurately weigh each mouse to determine the exact volume of this compound suspension to be administered.

    • Administer the formulation via oral gavage. The typical volume for oral gavage in mice is 5-10 mL/kg.

    • Treat mice daily or according to the desired schedule for the duration of the study.

    • A vehicle-only control group must be included in the study design.

Efficacy Evaluation

Objective: To assess the anti-tumor activity of this compound.

Procedure:

  • Tumor Burden Measurement:

    • Continue to measure subcutaneous tumor volumes or peripheral blast counts throughout the treatment period.

    • At the end of the study, harvest tumors and other organs (spleen, bone marrow, liver) for further analysis.

  • Survival Analysis:

    • Monitor a cohort of mice for survival. The endpoint is typically defined by a specific tumor volume, a certain percentage of weight loss, or the presentation of clinical signs of distress, in accordance with IACUC protocols.

    • Generate Kaplan-Meier survival curves to compare treatment groups.

  • Pharmacodynamic Analysis:

    • At specified time points after the final dose, collect tumor and tissue samples to assess the levels of CKIα, p53, and other relevant biomarkers by methods such as Western blot, immunohistochemistry, or flow cytometry.

Safety and Toxicology

  • Monitor animal weight and overall health daily.

  • Establish endpoints for euthanasia based on tumor burden, weight loss, and clinical signs of toxicity.

  • Conduct a preliminary dose-range finding study to determine the maximum tolerated dose (MTD) of this compound in the chosen mouse strain.

Conclusion

The protocols outlined above provide a framework for the in vivo evaluation of this compound in mouse models of cancer. Given its mechanism of action as a CKIα degrader, this compound holds significant promise as a novel anti-cancer agent. Rigorous preclinical evaluation using these and similar methodologies is crucial for its clinical development.

References

Application Notes and Protocols for BTX161-mediated Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BTX161 is a potent and specific degrader of Casein Kinase I alpha (CKIα), a key regulator of various cellular processes, including Wnt signaling and p53 regulation. As a thalidomide (B1683933) analog, this compound functions as a molecular glue, bringing CKIα into proximity with the E3 ubiquitin ligase Cereblon (CRBN). This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of CKIα. The degradation of CKIα by this compound has been shown to activate the DNA damage response (DDR) and the tumor suppressor p53, making it a promising therapeutic strategy for diseases such as Acute Myeloid Leukemia (AML).[1][2]

These application notes provide an overview of this compound's mechanism of action, protocols for its use in cell-based assays, and expected outcomes.

Mechanism of Action

This compound is a heterobifunctional molecule that simultaneously binds to CKIα and the E3 ubiquitin ligase CRBN. This binding induces the formation of a ternary complex (CKIα-BTX161-CRBN), which facilitates the transfer of ubiquitin from the E2 conjugating enzyme to CKIα. The resulting polyubiquitinated CKIα is then recognized and degraded by the 26S proteasome. The degradation of CKIα leads to the stabilization and activation of p53, a critical tumor suppressor protein.[1][2]

Data Presentation

While specific DC50 (concentration for 50% maximal degradation) and Dmax (maximum degradation) values for this compound-mediated CKIα degradation are not yet publicly available, the following table summarizes the effective concentrations and observed effects based on published research. Similarly, a precise IC50 value for the effect of this compound on the viability of AML cells has not been formally reported.

ParameterCell LineConcentrationTreatment TimeObserved EffectReference
CKIα DegradationMV4-11 (AML)10 µM6.5 hoursEffective degradation of CKIα, superior to lenalidomide.[2]
p53 and MDM2 ExpressionMV4-11 (AML)10 µM6 hoursAugmentation of p53 and MDM2 protein expression.[2]
Wnt Target Gene UpregulationMV4-11 (AML)25 µM4 hoursUpregulation of Wnt target genes, including MYC.[2]

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action

BTX161_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Ternary_Complex CKIα-BTX161-CRBN Ternary Complex This compound->Ternary_Complex CKIa CKIα CKIa->Ternary_Complex CRBN E3 Ligase (Cereblon) CRBN->Ternary_Complex Ub_CKIa Polyubiquitinated CKIα Ternary_Complex->Ub_CKIa Ubiquitination Ub Ubiquitin Ub->Ub_CKIa Proteasome 26S Proteasome Ub_CKIa->Proteasome Degraded_CKIa Degraded CKIα (Amino Acids) Proteasome->Degraded_CKIa Degradation p53_inactive Inactive p53 Degraded_CKIa->p53_inactive Leads to p53 Stabilization p53_active Active p53 p53_inactive->p53_active Activation DDR DNA Damage Response p53_active->DDR Apoptosis Apoptosis DDR->Apoptosis

Caption: Mechanism of this compound-induced CKIα degradation and p53 activation.

Experimental Workflow for Characterizing this compound

BTX161_Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_protein Protein Analysis cluster_rna Gene Expression Analysis cluster_viability Cell Viability Assay start Seed AML Cells (e.g., MV4-11) treat Treat with this compound (Dose-Response and Time-Course) start->treat lysis_protein Cell Lysis treat->lysis_protein lysis_rna RNA Extraction treat->lysis_rna viability_assay MTT or CellTiter-Glo Assay treat->viability_assay western_blot Western Blot (CKIα, p-p53, p53, etc.) lysis_protein->western_blot quant_protein Densitometry Analysis (Determine DC50 & Dmax) western_blot->quant_protein rt_qpcr RT-qPCR (Wnt target genes, p53 targets) lysis_rna->rt_qpcr quant_rna Relative Gene Expression Analysis rt_qpcr->quant_rna quant_viability Determine IC50 viability_assay->quant_viability

Caption: General experimental workflow for characterizing this compound.

Experimental Protocols

The following are generalized protocols for key experiments to characterize the activity of this compound. These should be optimized for specific cell lines and experimental conditions.

Cell Culture and Treatment
  • Cell Line: MV4-11 (Acute Myeloid Leukemia) cells are a suitable model.

  • Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilutions should be made in the culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced toxicity.

  • Treatment: Seed cells at an appropriate density and allow them to attach or stabilize overnight. Replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control (DMSO). Incubate for the desired time points (e.g., 4, 6, 12, 24 hours).

Western Blot for CKIα Degradation
  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes at 95°C.

  • SDS-PAGE and Transfer: Separate the protein lysates on a 4-12% SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against CKIα overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

  • Analysis: Perform densitometric analysis of the CKIα bands and normalize to a loading control (e.g., GAPDH or β-actin). Plot the percentage of remaining CKIα against the log of this compound concentration to determine the DC50 and Dmax.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
  • RNA Extraction: Following this compound treatment, harvest the cells and extract total RNA using a suitable kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction:

    • Prepare a qPCR reaction mixture containing cDNA, SYBR Green Master Mix, and gene-specific forward and reverse primers for target genes (e.g., MYC, AXIN2) and a housekeeping gene (e.g., GAPDH, ACTB).

    • Perform the qPCR reaction using a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed MV4-11 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to acclimate overnight.

  • Treatment: Treat the cells with a serial dilution of this compound or vehicle control for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the values against the log of this compound concentration to determine the IC50 value.

Conclusion

This compound is a valuable research tool for studying the biological roles of CKIα and for investigating targeted protein degradation as a therapeutic strategy. The protocols provided here offer a framework for characterizing the effects of this compound on CKIα degradation, downstream signaling, and cell viability. Researchers are encouraged to optimize these protocols for their specific experimental systems to obtain robust and reproducible data.

References

Troubleshooting & Optimization

Optimizing BTX161 concentration for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and protocols for utilizing BTX161 in in vitro settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a thalidomide (B1683933) analog that functions as a potent CKIα (Casein Kinase 1 alpha) degrader.[1][2] It acts as a "molecular glue," bringing the E3 ubiquitin ligase cereblon into proximity with CKIα, leading to the ubiquitination and subsequent proteasomal degradation of CKIα.[2] This mechanism differs from traditional small molecule inhibitors that block the active site of an enzyme.

Q2: Is this compound a CDK4/6 inhibitor?

No, this compound is not a CDK4/6 inhibitor. Its primary target is CKIα, which it marks for degradation.[1][2] CDK4/6 inhibitors, such as Palbociclib or Ribociclib, function by directly binding to and inhibiting the kinase activity of Cyclin-Dependent Kinase 4 and 6, thereby blocking cell cycle progression from G1 to S phase.[3][4][5][6] The molecular target and mechanism of action of this compound are distinct from those of CDK4/6 inhibitors.

Q3: What are the known downstream effects of this compound treatment?

By inducing the degradation of CKIα, this compound has been shown to activate the DNA damage response (DDR) and p53 signaling pathways.[1][2] In acute myeloid leukemia (AML) cells, this can lead to an increase in p53 and MDM2 protein expression and ultimately induce apoptosis.[2]

Q4: What starting concentrations of this compound should be used for in vitro assays?

Published studies have used this compound at concentrations ranging from 10 µM to 25 µM in human AML cell lines like MV4-11.[1][2] A common starting point for dose-response experiments is to perform a serial dilution covering a broad range (e.g., 10 nM to 50 µM) to determine the optimal concentration for the specific cell line and assay being used.

Q5: How should this compound be prepared and stored?

This compound is typically supplied as a solid and can be dissolved in DMSO to create a stock solution (e.g., 10 mM).[1] For storage, the stock solution should be kept at -20°C for short-term use (up to one month) or -80°C for long-term storage (up to six months).[1] When preparing working solutions, it is important to ensure the final DMSO concentration in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

Data Presentation: this compound In Vitro Effects

The following table summarizes key experimental data for this compound from published research.

Cell LineConcentrationTreatment TimeObserved EffectReference
MV4-11 (AML)25 µM4 hoursUpregulation of Wnt target genes, including MYC.[1][2]
MV4-11 (AML)10 µM6 hoursAugmentation of p53 and MDM2 protein expression.[1]
MV4-11 (AML)Various6.5 hoursDose-dependent degradation of CKIα protein.[2]

Experimental Protocols

Protocol: Western Blot for CKIα Degradation

This protocol describes how to assess the efficacy of this compound in degrading CKIα protein in a selected cell line.

  • Cell Seeding: Plate cells (e.g., MV4-11) at a sufficient density in 6-well plates to ensure they are in a logarithmic growth phase at the time of treatment.

  • Compound Preparation: Prepare a range of this compound concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 25 µM) by diluting the DMSO stock solution in cell culture medium. Include a DMSO-only vehicle control.

  • Cell Treatment: Aspirate the old medium from the cells and add the medium containing the different this compound concentrations or the vehicle control.

  • Incubation: Incubate the cells for a predetermined time (e.g., 6 hours, based on published data).[1]

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Sample Preparation: Prepare samples for electrophoresis by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody specific for CKIα overnight at 4°C.

    • Incubate with a loading control antibody (e.g., β-actin, GAPDH) to ensure equal protein loading.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A decrease in the CKIα band intensity relative to the loading control in this compound-treated samples indicates protein degradation.

Troubleshooting Guide

Question / IssuePossible Cause(s)Suggested Solution(s)
Why am I not observing CKIα degradation after this compound treatment? 1. Suboptimal Concentration/Time: The concentration or incubation time may be insufficient for your cell line. 2. Low Proteasome Activity: The cell's proteasome machinery is required for degradation. 3. Poor Antibody Quality: The primary antibody for CKIα may not be effective.1. Perform a dose-response and time-course experiment (e.g., 1-24 hours) to find the optimal conditions. 2. As a control, co-treat cells with a proteasome inhibitor (e.g., MG132) and this compound. This should "rescue" CKIα from degradation, confirming the pathway is active. 3. Validate your CKIα antibody using a positive control lysate or by testing another antibody from a different vendor.
Why is there high cell death even at low this compound concentrations? 1. Solvent Toxicity: The final concentration of DMSO may be too high. 2. High Cell Sensitivity: The cell line being used may be exceptionally sensitive to CKIα degradation.1. Ensure the final DMSO concentration in your assay is ≤ 0.1%. Prepare fresh dilutions from your stock solution. 2. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) with a wider range of lower concentrations (e.g., starting from 1 nM) to determine the cytotoxic threshold (IC50).
Why are my Western Blot results inconsistent between experiments? 1. Unequal Protein Loading: Inaccurate protein quantification or pipetting errors. 2. Variable Cell Health: Cells may have been at different confluencies or passages.1. Be meticulous during protein quantification and sample loading. Always normalize band intensity to a reliable loading control (e.g., GAPDH). 2. Use cells within a consistent passage number range and ensure they are seeded at the same density and are in the log-growth phase before treatment.

Visualizations

cluster_0 This compound Mechanism of Action cluster_1 Ternary Complex Formation cluster_2 This compound This compound (Molecular Glue) E3_Ligase Cereblon (E3 Ligase) This compound->E3_Ligase binds CKIalpha CKIα (Target Protein) This compound->CKIalpha binds E3_Ligase->CKIalpha Proximity Induction CKIalpha_Ub Ubiquitinated CKIα E3_Ligase->CKIalpha_Ub Ubiquitination Ub Ubiquitin Proteasome Proteasome CKIalpha_Ub->Proteasome Proteasome->Degradation Degradation

Caption: Mechanism of this compound as a molecular glue degrader.

cluster_workflow Workflow: Optimizing this compound Concentration start Start: Select Cell Line dose_response 1. Broad Dose-Response Assay (e.g., 10 nM - 50 µM) start->dose_response viability_assay 2. Measure Cell Viability (e.g., MTT, CTG) dose_response->viability_assay determine_ic50 3. Determine IC50 viability_assay->determine_ic50 western_blot 4. Western Blot for CKIα (around IC50 values) determine_ic50->western_blot Select concentrations determine_dc50 5. Determine DC50 (50% Degradation Conc.) western_blot->determine_dc50 functional_assay 6. Downstream Functional Assay (e.g., p53 activation, Apoptosis) determine_dc50->functional_assay Select concentrations end End: Optimal Concentration Determined functional_assay->end

Caption: Experimental workflow for optimizing this compound concentration.

cluster_pathway Simplified Downstream Pathway of CKIα Degradation This compound This compound CKIalpha CKIα This compound->CKIalpha induces degradation DDR DNA Damage Response (DDR) This compound->DDR MDM2 MDM2 CKIalpha->MDM2 stabilizes p53 p53 MDM2->p53 inhibits Apoptosis Apoptosis p53->Apoptosis DDR->p53 activates

Caption: Downstream effects following this compound-induced CKIα degradation.

References

Troubleshooting BTX161 solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with BTX161.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a thalidomide (B1683933) analog that functions as an effective CKIα degrader.[1] In human Acute Myeloid Leukemia (AML) cells, it has been shown to mediate the degradation of CKIα more effectively than lenalidomide.[1][2] This action activates the DNA damage response (DDR) and p53, while also stabilizing the p53 antagonist MDM2.[1][2]

Q2: What is the recommended solvent and storage condition for this compound stock solutions?

A2: The recommended solvent for creating high-concentration stock solutions of this compound is Dimethyl sulfoxide (B87167) (DMSO). DMSO is capable of dissolving both polar and nonpolar compounds and is miscible with water and cell culture media. For storage, powdered this compound is stable for 2 years at -20°C. In DMSO, it is recommended to store stock solutions for up to 2 weeks at 4°C or for 6 months at -80°C. It is best practice to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

Q3: My this compound precipitated when I diluted the DMSO stock in my aqueous cell culture medium. What should I do?

A3: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic small molecules. This indicates that the concentration of this compound has exceeded its solubility limit in the final medium. Please refer to the detailed troubleshooting guide below for a step-by-step approach to resolving this issue.

Q4: Can the final concentration of DMSO in my experiment affect my results?

A4: Yes. While DMSO is a widely used solvent, it can have pleiotropic effects in biological assays. It is crucial to keep the final concentration of DMSO as low as possible, typically below 0.5% (v/v), to minimize any solvent-induced artifacts. Always include a vehicle control (medium with the same final concentration of DMSO) in your experimental design.

Troubleshooting this compound Solubility Issues

This section provides a systematic approach to diagnosing and solving solubility problems encountered during your experiments.

Problem: Precipitate observed in the vial of powdered this compound upon receipt.
  • Possible Cause: This is highly unlikely and may indicate an issue with the product shipment or integrity.

  • Solution: Do not use the compound. Contact technical support immediately for a replacement.

Problem: The initial this compound powder does not dissolve completely in DMSO.
  • Possible Causes:

    • The concentration is too high, exceeding the solubility limit in DMSO.

    • The quality of the DMSO is poor (e.g., it has absorbed water).

    • Insufficient time or energy was applied to facilitate dissolution.

  • Solutions:

    • Verify Concentration: Ensure you are not attempting to make a stock solution above the recommended concentration range.

    • Use High-Quality DMSO: Always use anhydrous, high-purity DMSO for preparing stock solutions.

    • Aid Dissolution: Vortex the solution for 1-2 minutes. If dissolution is still incomplete, gentle warming in a 37°C water bath or brief sonication can be applied. Be cautious with heat, as it may degrade the compound.

Problem: The DMSO stock solution is clear, but a precipitate forms immediately upon dilution into cell culture medium or aqueous buffer.

This is the most common solubility issue. The workflow below will guide you through potential solutions.

G start Precipitation observed in aqueous medium q_conc Is final this compound concentration > 10 µM? start->q_conc sol_conc Reduce final concentration. Aim for ≤ 10 µM for initial tests. q_conc->sol_conc Yes q_dilution How was the dilution performed? q_conc->q_dilution No sol_conc->q_dilution sol_dilution Use a serial dilution method. Avoid adding a small volume of concentrated stock directly to a large volume of medium. q_dilution->sol_dilution Direct Dilution q_media Is the medium complex? (e.g., high serum) q_dilution->q_media Serial Dilution sol_dilution->q_media sol_media Test solubility in a simpler buffer (e.g., PBS) or serum-free medium first. Some media components can reduce solubility. q_media->sol_media Yes q_excipient Have solubilizing agents been tried? q_media->q_excipient No sol_media->q_excipient sol_excipient Incorporate a solubilizing agent. Test compatibility with your assay. q_excipient->sol_excipient No end_node This compound successfully dissolved q_excipient->end_node Yes sol_excipient->end_node

Diagram 1: Troubleshooting workflow for this compound precipitation in aqueous media.

Data & Protocols

Table 1: this compound Solubility Profile
Solvent / MediumSolubilityNotes
DMSO≥ 9.18 mM (≥ 2.5 mg/mL)Recommended for primary stock solutions.
10% DMSO / 90% Corn Oil≥ 9.18 mM (≥ 2.5 mg/mL)Formulation for in vivo studies.
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline≥ 9.18 mM (≥ 2.5 mg/mL)Formulation for in vivo studies.
Aqueous Buffers (e.g., PBS, Cell Culture Media)Very LowHighly dependent on final concentration and buffer composition. Prone to precipitation.
Table 2: Common Solubilizing Agents

If solubility issues persist, consider incorporating one of the following agents into your aqueous medium. Note that you must validate the compatibility of these agents with your specific experimental model.

Agent TypeExamplesTypical Starting ConcentrationMechanism of Action
Surfactants Tween® 80, Polysorbate 800.01 - 0.1%Form micelles that encapsulate hydrophobic compounds.
Cyclodextrins HP-β-CD, SBE-β-CD1 - 5%Form inclusion complexes with drug molecules.
Co-solvents PEG300, Propylene Glycol1 - 10%Increase solubility by altering the polarity of the solvent.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Pre-analysis: Allow the vial of powdered this compound (MW: 272.30 g/mol ) to equilibrate to room temperature before opening.

  • Weighing: Accurately weigh out a desired amount of this compound powder (e.g., 1 mg) in a sterile microfuge tube.

  • Solvent Addition: Calculate the required volume of anhydrous DMSO. For 1 mg of this compound to make a 10 mM solution: Volume (µL) = (Mass (mg) / MW ( g/mol )) / Concentration (mol/L) * 1,000,000 Volume (µL) = (0.001 g / 272.30 g/mol ) / 0.010 mol/L * 1,000,000 = 367.2 µL Add 367.2 µL of anhydrous DMSO to the tube.

  • Dissolution: Vortex the solution vigorously for 1-2 minutes.

  • Aid Dissolution (if necessary): If the compound is not fully dissolved, gently warm the vial to 37°C for 5-10 minutes and vortex again, or sonicate for 5-10 minutes.

  • Inspection & Storage: Visually inspect the solution to ensure it is clear and free of particulates. Store the stock solution as recommended (aliquoted at -80°C for long-term storage).

Protocol 2: Kinetic Solubility Assessment in Experimental Medium

This protocol helps determine the practical solubility limit of this compound in your specific aqueous buffer.

  • Prepare Stock: Create a high-concentration stock of this compound in DMSO (e.g., 20 mM).

  • Serial Dilution Plate: In a 96-well plate, add 100 µL of your experimental medium (e.g., RPMI + 10% FBS) to columns 1-11.

  • Initial Dilution: Add 2 µL of your 20 mM this compound stock to the 100 µL of medium in column 1. This creates a starting concentration of ~400 µM with 2% DMSO. Mix well.

  • Serial Dilute: Transfer 50 µL from column 1 to column 2, mix, then transfer 50 µL from column 2 to column 3, and so on, up to column 10. Do not add compound to column 11 (vehicle control) or 12 (blank).

  • Incubate: Cover the plate and incubate under your standard experimental conditions (e.g., 37°C, 5% CO2) for 1-2 hours.

  • Read Plate: Measure the light scattering at a wavelength of 500-700 nm using a plate nephelometer or spectrophotometer. The concentration at which light scattering significantly increases above the vehicle control indicates the point of precipitation and the kinetic solubility limit.

Signaling Pathway Context

This compound's therapeutic potential in AML is linked to its ability to induce degradation of CKIα, which subsequently impacts key oncogenic pathways.

G btx This compound ckia CKIα btx->ckia Induces Degradation mdm2 MDM2 btx->mdm2 Stabilizes ddr DNA Damage Response (DDR) ckia->ddr p53 p53 ddr->p53 p53->mdm2 apoptosis Apoptosis p53->apoptosis mdm2->p53

References

BTX161 stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed information on the stability and storage of BTX161, a potent CKIα degrader. It is intended for researchers, scientists, and drug development professionals to ensure the integrity of the compound throughout their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage of this compound is crucial to maintain its chemical integrity and biological activity. For solid this compound, long-term storage at -20°C for up to 3 years or at 4°C for up to 2 years is recommended. Once dissolved in a solvent such as DMSO, the stock solution is stable for up to 6 months when stored at -80°C and for up to 1 month at -20°C[1]. To prevent degradation, it is advisable to prepare fresh working solutions from the stock solution for each experiment.

Q2: What are the primary stability concerns for this compound in aqueous solutions?

A2: As a thalidomide (B1683933) analog, the main stability concern for this compound in aqueous solutions is hydrolysis. This degradation process involves the cleavage of the amide bonds within the glutarimide (B196013) and phthalimide (B116566) rings[2][3]. The rate of this hydrolysis is significantly influenced by the pH of the solution.

Q3: How does pH affect the stability of this compound?

A3: this compound, similar to thalidomide and its derivatives, is expected to be unstable in neutral to basic aqueous solutions (pH > 6.0)[2]. As the pH increases, the rate of hydrolysis of the glutarimide ring accelerates, leading to the formation of inactive degradation products[2]. Therefore, for experiments requiring aqueous buffers, it is recommended to use acidic conditions (pH < 6) to minimize degradation.

Q4: What is the expected half-life of this compound in an aqueous buffer?

A4: The half-life of this compound in aqueous solution is highly dependent on the pH and temperature. While specific data for this compound is not publicly available, thalidomide and its N-alkyl analogs have reported half-lives ranging from 25 to 35 hours at 32°C in a phosphate (B84403) buffer at pH 6.4. It is crucial to experimentally determine the half-life of this compound under your specific experimental conditions.

Q5: How should I prepare and store stock solutions of this compound?

A5: To ensure maximum stability, stock solutions of this compound should be prepared in a high-quality, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO). These stock solutions should be stored at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month). Aliquoting the stock solution into smaller, single-use vials is recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Troubleshooting Guide

Issue: Inconsistent or lower-than-expected activity of this compound in cell-based assays.

Possible Cause 1: Degradation of this compound in working solution.

  • Troubleshooting Step 1: Verify the pH of your cell culture medium or experimental buffer. If the pH is neutral or basic, the hydrolysis of this compound may be occurring.

  • Troubleshooting Step 2: Prepare fresh working solutions from a new aliquot of the frozen stock solution immediately before each experiment.

  • Troubleshooting Step 3: Minimize the time this compound is in an aqueous solution before being added to the cells.

Possible Cause 2: Improper storage of stock solution.

  • Troubleshooting Step 1: Confirm that the stock solution has been stored at the recommended temperature (-80°C or -20°C) and has not exceeded the recommended storage duration.

  • Troubleshooting Step 2: Check for any signs of precipitation in the stock solution. If precipitation is observed, gently warm the vial and vortex to redissolve the compound. If it does not redissolve, it may have degraded.

Possible Cause 3: Repeated freeze-thaw cycles of the stock solution.

  • Troubleshooting Step 1: Ensure that the stock solution is aliquoted into single-use vials to avoid multiple freeze-thaw cycles.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDuration
Solid (Powder) -20°CUp to 3 years
4°CUp to 2 years
In Solvent (e.g., DMSO) -80°CUp to 6 months
-20°CUp to 1 month

Table 2: Representative Stability of a Thalidomide Analog in Aqueous Solution at 37°C

This table presents representative data based on the known stability of thalidomide and its analogs. Actual stability of this compound may vary and should be determined experimentally.

pHHalf-life (hours)Primary Degradation Pathway
4.0 > 48Minimal Hydrolysis
7.4 ~10 - 20Glutarimide Ring Hydrolysis
9.0 < 5Rapid Glutarimide and Phthalimide Ring Hydrolysis

Experimental Protocols

Protocol: Stability-Indicating RP-HPLC Method for this compound

This protocol describes a representative reversed-phase high-performance liquid chromatography (RP-HPLC) method for assessing the purity and stability of this compound.

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1%)

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 10% B

    • 18-20 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in DMSO. Dilute with mobile phase A to a final concentration of 50 µg/mL.

  • Stability Samples: Dilute aliquots of the stability study samples (from different pH and temperature conditions) with mobile phase A to a final concentration of approximately 50 µg/mL.

4. Analysis:

  • Inject the standard solution to determine the retention time and peak area of the intact this compound.

  • Inject the stability samples to monitor for the appearance of degradation peaks and the decrease in the peak area of the parent compound over time.

  • The percentage of this compound remaining can be calculated by comparing the peak area of this compound in the stability sample to the initial peak area (time zero).

Visualizations

BTX161_Hydrolysis_Pathway Potential Hydrolysis Pathway of this compound This compound This compound (Intact Molecule) Hydrolysis_Product_A Hydrolysis Product A (Glutarimide Ring Opening) This compound->Hydrolysis_Product_A pH > 6.0 H₂O Hydrolysis_Product_B Hydrolysis Product B (Phthalimide Ring Opening) This compound->Hydrolysis_Product_B Strongly Basic Conditions Further_Degradation Further Degradation Products Hydrolysis_Product_A->Further_Degradation Hydrolysis_Product_B->Further_Degradation

Caption: Potential hydrolysis pathway of this compound in aqueous solutions.

Caption: Troubleshooting workflow for unexpected this compound experimental results.

Storage_Decision_Tree This compound Storage and Handling Decision Tree Start Received this compound Form Solid or Solution? Start->Form Solid_Storage Store at -20°C or 4°C Form->Solid_Storage [ Solid ] Solution_Storage_Duration Short or Long Term? Form->Solution_Storage_Duration [ Solution ] Usage Prepare for Experiment Solid_Storage->Usage Short_Term_Storage Store at -20°C (max 1 month) Solution_Storage_Duration->Short_Term_Storage [ Short ] Long_Term_Storage Store at -80°C (max 6 months) Solution_Storage_Duration->Long_Term_Storage [ Long ] Short_Term_Storage->Usage Long_Term_Storage->Usage Aqueous_Use Use in Aqueous Buffer? Usage->Aqueous_Use Acidic_Buffer Use Acidic Buffer (pH < 6) and Prepare Fresh Aqueous_Use->Acidic_Buffer [ Yes ] Non_Aqueous_Use Use Directly in Anhydrous Solvent Aqueous_Use->Non_Aqueous_Use [ No ]

Caption: Decision tree for appropriate storage and handling of this compound.

References

Potential off-target effects of BTX161

Author: BenchChem Technical Support Team. Date: December 2025

BTX161 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of this compound. This compound is a thalidomide (B1683933) analog that functions as an effective CKIα (Casein Kinase 1 alpha) degrader.[1] It has been shown to be more effective than lenalidomide (B1683929) in mediating CKIα degradation in human Acute Myeloid Leukemia (AML) cells.[1][2] The degradation of CKIα by this compound activates the DNA damage response (DDR) and p53, while also stabilizing the p53 antagonist MDM2.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a protein homeostatic modulator. It acts as a molecular glue between the E3 ubiquitin ligase cereblon and CKIα, leading to the ubiquitination and subsequent degradation of CKIα.[2] This degradation of CKIα in cancer cells can activate p53, a tumor suppressor protein, which plays a crucial role in controlling cell proliferation and inducing apoptosis.[1][2]

Q2: What are the known off-target effects of this compound?

A2: While this compound's primary activity is the degradation of CKIα, it is important to consider its broader effects on cellular signaling. Unlike some catalytic CKIα inhibitors that reduce the expression of MYC and MDM2, this compound has been observed to upregulate Wnt target genes, including MYC, and does not negatively affect MDM2 mRNA expression.[2] In fact, at the protein level, this compound can augment both p53 and MDM2 expression.[1][2] Researchers should be aware of these effects on the Wnt signaling pathway and p53/MDM2 regulation when designing experiments and interpreting results.

Q3: How does this compound's activity compare to other CKIα inhibitors or degraders like lenalidomide?

A3: this compound has been shown to mediate the degradation of CKIα more effectively than lenalidomide in human AML cells.[1][2] This increased potency in degrading its target may lead to more pronounced downstream effects.

Q4: Are there any known effects of this compound on other kinases?

A4: The available literature primarily focuses on this compound's role as a CKIα degrader. While comprehensive off-target kinase screening data for this compound is not detailed in the provided search results, it is a common characteristic of kinase-targeted therapies to have some level of off-target activity.[3][4][5] For instance, a related compound, BTX-A51, is a multi-specific inhibitor of CK1α, CDK7, and CDK9.[6] Therefore, it is plausible that this compound could have interactions with other kinases, and this should be considered in experimental designs.

Troubleshooting Guide

Problem 1: I am treating my cells with this compound and observing an increase in the expression of MYC and other Wnt target genes, which is unexpected for a compound aimed at cancer treatment.

  • Possible Cause: This is a known mechanistic feature of this compound. By degrading CKIα, a negative regulator of the Wnt pathway, this compound can lead to the upregulation of Wnt target genes such as MYC, AXIN2, and CCND1 (Cyclin D1).[2]

  • Solution:

    • Confirm the observation: Use qPCR to quantify the mRNA levels of key Wnt target genes.

    • Consider the cellular context: The consequences of Wnt pathway activation can be highly dependent on the cell type and its genetic background.

    • Investigate combinatorial therapies: The pro-apoptotic effects of this compound via p53 activation can be enhanced by combining it with inhibitors of transcriptional kinases like CDK7 and CDK9.[2] This approach may counteract the proliferative signals from Wnt activation.

Problem 2: After this compound treatment, I see an increase in both p53 and its negative regulator, MDM2.

  • Possible Cause: This is consistent with the documented activity of this compound. The compound activates the DNA damage response, leading to p53 stabilization.[1][2] Simultaneously, it can also lead to an increase in MDM2 protein expression.[1][2]

  • Solution:

    • Assess p53 activity: An increase in p53 protein levels does not always equate to increased transcriptional activity. Perform experiments such as a p53-responsive luciferase reporter assay or measure the expression of p53 target genes like p21 (CDKN1A) to confirm p53 activation.

    • Evaluate apoptosis: To determine the net effect of the increased p53 and MDM2, measure markers of apoptosis, such as cleaved caspase-3, by western blot or flow cytometry.[2] The combination of this compound with CDK7/9 inhibitors has been shown to maximize caspase-3 activation.[2]

Quantitative Data Summary

CompoundTarget(s)Effect in MV4-11 AML cellsConcentrationDurationReference
This compound CKIα (degrader)Upregulation of Wnt targets (MYC, AXIN2, CCND1)25 µM4 hours[1][2]
This compound CKIα (degrader)Augmentation of p53 and MDM2 protein expression10 µM6 hours[1][2]
Lenalidomide CKIα (degrader)Less effective CKIα degradation compared to this compoundNot specified6.5 hours[2]

Experimental Protocols

Protocol 1: Western Blot Analysis of Protein Expression

  • Cell Treatment: Plate MV4-11 cells and treat with the desired concentration of this compound (e.g., 10 µM) or DMSO as a vehicle control for a specified duration (e.g., 6 hours).[1][2]

  • Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, MDM2, cleaved caspase-3, or a loading control (e.g., PP2Ac) overnight at 4°C.[2]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 2: qPCR Analysis of Gene Expression

  • Cell Treatment: Treat MV4-11 cells with this compound (e.g., 25 µM) or DMSO for the desired time (e.g., 4 hours).[1][2]

  • RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction: Set up qPCR reactions using a SYBR Green master mix, the synthesized cDNA, and primers for the target genes (MYC, MDM2, AXIN2, CCND1) and a housekeeping gene (e.g., GAPDH).[2]

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression.

Visualizations

BTX161_Mechanism cluster_this compound This compound Action cluster_CKIa CKIα Degradation cluster_Downstream Downstream Effects This compound This compound Cereblon Cereblon (E3 Ligase) This compound->Cereblon binds Ub Ubiquitin Cereblon->Ub CKIa CKIα Proteasome Proteasome CKIa->Proteasome Degradation Ub->CKIa Ubiquitination Wnt Wnt Pathway Activation Proteasome->Wnt leads to p53_act p53 Activation (DDR) Proteasome->p53_act leads to MDM2_stab MDM2 Stabilization Proteasome->MDM2_stab leads to

Caption: Mechanism of action for this compound leading to CKIα degradation.

Troubleshooting_Logic Start Unexpected Experimental Result with this compound Q1 Is there an increase in MYC/Wnt target gene expression? Start->Q1 A1_Yes Expected off-target effect. This compound activates Wnt pathway via CKIα degradation. Q1->A1_Yes Yes Q2 Is there an increase in both p53 and MDM2 protein? Q1->Q2 No A1_Action Action: Confirm with qPCR. Consider combinatorial treatment with CDK7/9 inhibitors. A1_Yes->A1_Action A2_Yes Expected effect. This compound activates DDR (p53) and stabilizes MDM2. Q2->A2_Yes Yes Other Consult further literature or contact technical support. Q2->Other No A2_Action Action: Assess p53 activity (e.g., reporter assay) and measure apoptosis markers. A2_Yes->A2_Action

Caption: Troubleshooting logic for unexpected results with this compound.

References

BTX161 Selectivity Profiling: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and evaluating the kinase selectivity profile of BTX161.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is characterized as a potent and effective degrader of Casein Kinase 1 alpha (CKIα).[1][2] It functions as a thalidomide (B1683933) analog, mediating the degradation of CKIα in human Acute Myeloid Leukemia (AML) cells more effectively than lenalidomide.[1][2]

Q2: What is the known mechanism of action for this compound?

This compound activates the DNA damage response (DDR) and p53 signaling pathways.[1] Concurrently, it stabilizes the p53 antagonist MDM2. Studies have shown that this compound upregulates Wnt pathway targets, including MYC.

Q3: Is there a comprehensive kinase selectivity profile available for this compound?

Currently, a comprehensive public dataset detailing the selectivity of this compound against a broad panel of kinases (e.g., a KINOMEscan profile) is not available in the cited literature. Research has primarily focused on its activity as a CKIα degrader.

Q4: Are there known off-targets for this compound?

While a broad off-target profile for this compound is not publicly detailed, the primary publication investigating this molecule also explored a series of related pyrazole-pyrimidine scaffold molecules ("A-series"). These molecules were found to co-target the transcriptional kinases CDK7 and CDK9 in addition to CKIα. Although this direct co-targeting has not been explicitly demonstrated for this compound, it provides a rationale for investigating potential interactions with these kinases.

Troubleshooting Guide

Issue: How can I determine the selectivity of this compound in my experimental system?

To characterize the kinase selectivity of this compound, a systematic approach involving in vitro biochemical assays is recommended. The following is a general guide to performing a kinase selectivity profiling experiment.

Experimental Protocol: In Vitro Kinase Selectivity Profiling

This protocol outlines a common method for assessing the inhibitory activity of a compound against a panel of purified kinases.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • A panel of purified recombinant kinases

  • Specific peptide or protein substrates for each kinase

  • Kinase reaction buffer (a typical buffer may contain 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT)

  • [γ-³³P]ATP or a non-radioactive ATP source and detection system (e.g., ADP-Glo™)

  • ATP solution

  • Microplates (96-well or 384-well)

  • (If using radioactivity) Phosphocellulose filter plates and a scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in DMSO. A common starting concentration for screening is 10 µM.

  • Assay Plate Preparation: Add the kinase reaction buffer to the wells of the microplate.

  • Kinase Addition: Add the specific purified kinase to each designated well.

  • Compound Addition: Add the serially diluted this compound or DMSO (as a vehicle control) to the wells.

  • Pre-incubation: Incubate the plates for approximately 10-15 minutes at room temperature to allow for the compound to bind to the kinases.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the specific substrate and ATP. For IC50 determination, it is advisable to use an ATP concentration at or near the Km for each specific kinase.

  • Reaction Incubation: Incubate the reaction for a predetermined time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

  • Reaction Termination and Detection:

    • Radiometric Assay: Stop the reaction by adding a stop solution (e.g., phosphoric acid) and transfer the reaction mixture to a phosphocellulose filter plate. Wash the plate to remove unincorporated [γ-³³P]ATP. Measure the incorporated radioactivity using a scintillation counter.

    • Luminescence-based Assay (e.g., ADP-Glo™): Follow the manufacturer's instructions to terminate the kinase reaction and detect the amount of ADP produced.

  • Data Analysis:

    • Calculate the percentage of kinase activity inhibition for each concentration of this compound compared to the DMSO control.

    • Determine the IC50 value for each kinase by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Data Presentation

The quantitative data obtained from the kinase selectivity profiling should be summarized in a table for clear comparison.

Table 1: this compound Kinase Selectivity Profile (Example)

Kinase FamilyKinase TargetIC50 (nM)
Casein KinaseCKIαValue
CDKCDK7Value
CDKCDK9Value
Other KinaseKinase XValue
Other KinaseKinase YValue

Note: The values in this table are placeholders and should be replaced with experimentally determined data.

Visualizations

Signaling Pathway of this compound

BTX161_Pathway This compound This compound CKIa CKIα This compound->CKIa induces p53 p53 This compound->p53 activates MDM2 MDM2 This compound->MDM2 stabilizes DDR DNA Damage Response This compound->DDR activates Wnt Wnt Signaling This compound->Wnt upregulates Degradation Degradation CKIa->Degradation MDM2->p53 inhibits MYC MYC Wnt->MYC

Caption: this compound signaling pathway.

Experimental Workflow for Kinase Selectivity Profiling

Kinase_Profiling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound_Prep Prepare this compound Serial Dilutions Add_Compound Add this compound/ Vehicle Control Compound_Prep->Add_Compound Kinase_Panel Prepare Kinase Panel Assay_Plate Prepare Assay Plate (Buffer, Kinase) Kinase_Panel->Assay_Plate Assay_Plate->Add_Compound Pre_incubation Pre-incubate Add_Compound->Pre_incubation Initiate_Reaction Initiate Reaction (Substrate + ATP) Pre_incubation->Initiate_Reaction Incubate Incubate Initiate_Reaction->Incubate Terminate Terminate Reaction Incubate->Terminate Detect Detect Signal (e.g., Radioactivity, Luminescence) Terminate->Detect Analyze Analyze Data (Calculate % Inhibition, IC50) Detect->Analyze

Caption: Kinase selectivity profiling workflow.

References

BTX161 Technical Support Center: Interpreting Unexpected Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results during experiments with BTX161.

Introduction to this compound

This compound is a potent and selective degrader of Casein Kinase I alpha (CKIα), a key regulator of the p53 signaling pathway. As a thalidomide (B1683933) analog, this compound induces the ubiquitination and subsequent proteasomal degradation of CKIα. This leads to the activation of the tumor suppressor p53 and is expected to induce apoptosis in cancer cells.

Core Signaling Pathway of this compound

BTX161_Pathway This compound This compound CKIa CKIα This compound->CKIa Degradation p53_inactive Inactive p53 CKIa->p53_inactive Inhibition p53_active Active p53 p53_inactive->p53_active Activation Apoptosis Apoptosis p53_active->Apoptosis Expected Outcome CellCycleArrest Cell Cycle Arrest p53_active->CellCycleArrest Unexpected Outcome

Caption: Expected signaling pathway of this compound leading to apoptosis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are treating cancer cell line 'X' with this compound and observe p53 activation, but the cells are undergoing cell cycle arrest instead of the expected apoptosis. Why is this happening?

This is a recognized, though not universal, outcome. The decision between p53-mediated cell cycle arrest and apoptosis is a complex cellular process influenced by the specific genetic and signaling context of the cell line. The most likely reason for observing cell cycle arrest is a dominant induction of the cyclin-dependent kinase inhibitor p21 (CDKN1A), a key transcriptional target of p53.[1][2][3] High levels of p21 can effectively halt the cell cycle, and in some cases, inhibit apoptosis.[3][4]

Troubleshooting Flowchart:

Troubleshooting_Flowchart Start Unexpected Result: Cell Cycle Arrest, Not Apoptosis Check_p21 Measure p21 protein and mRNA levels (Western Blot & qPCR) Start->Check_p21 High_p21 p21 levels are high Check_p21->High_p21 Low_p21 p21 levels are low/unchanged Check_p21->Low_p21 Hypothesis1 Hypothesis: p21 is driving cell cycle arrest. Consider combination therapies to induce apoptosis. High_p21->Hypothesis1 Hypothesis2 Hypothesis: Alternative resistance mechanisms are at play. Investigate other cell cycle regulators and anti-apoptotic proteins. Low_p21->Hypothesis2

Caption: Troubleshooting logic for unexpected cell cycle arrest.

Q2: How can we confirm that the observed phenotype is cell cycle arrest and not a delayed apoptotic response?

A time-course experiment is recommended. Analyze cell cycle distribution and apoptotic markers at multiple time points (e.g., 12, 24, 48, and 72 hours) post-BTX161 treatment. A sustained increase in the proportion of cells in G1 or G2/M phases, without a significant subsequent increase in the sub-G1 population or Annexin V-positive cells, would confirm a stable cell cycle arrest.

Q3: Could resistance to this compound develop, leading to this altered cellular response?

While this compound is a degrader, which can be less susceptible to resistance mechanisms than traditional inhibitors, resistance is still possible.[5][6] Potential mechanisms could include:

  • Mutations in the E3 ligase complex components required for this compound's action.

  • Upregulation of anti-apoptotic proteins (e.g., Bcl-2 family members) that counteract the pro-apoptotic signals from p53.

  • Alterations in downstream effectors of the p53 pathway.

Experimental Protocols

Western Blot for p53 and p21
  • Cell Lysis: Lyse this compound-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis: Load 20-30 µg of protein per lane on a 12% SDS-PAGE gel.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with primary antibodies for p53 and p21 overnight at 4°C.

  • Secondary Antibody Incubation: Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize bands using an ECL substrate and a chemiluminescence imaging system.

Cell Cycle Analysis via Flow Cytometry
  • Cell Harvesting: Harvest approximately 1x10^6 cells per sample.

  • Fixation: Fix cells in ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Washing: Wash cells with PBS to remove ethanol.

  • Staining: Resuspend cells in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate in the dark for 30 minutes at room temperature.

  • Analysis: Analyze the samples on a flow cytometer, collecting data on a linear scale. Use software to model the G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V Staining)
  • Cell Harvesting: Harvest both adherent and floating cells.

  • Washing: Wash cells with cold PBS.

  • Resuspension: Resuspend cells in Annexin V binding buffer.

  • Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the samples by flow cytometry within one hour of staining.

Data Presentation

Table 1: Cell Cycle Distribution in Response to this compound (24 hours)

Cell LineTreatment% G1 Phase% S Phase% G2/M Phase
Cell Line A (Expected Response) Vehicle55.2 ± 3.125.8 ± 2.519.0 ± 1.8
This compound (1 µM)40.1 ± 2.910.5 ± 1.58.4 ± 1.1
Cell Line B (Unexpected Response) Vehicle58.9 ± 4.222.1 ± 3.019.0 ± 2.5
This compound (1 µM)75.3 ± 5.112.5 ± 2.212.2 ± 2.0

Table 2: Apoptosis and Protein Expression Analysis (24 hours)

Cell LineTreatment% Apoptotic Cells (Annexin V+)p53 Expression (Fold Change)p21 Expression (Fold Change)
Cell Line A (Expected Response) Vehicle4.5 ± 1.21.01.0
This compound (1 µM)65.8 ± 7.34.22.5
Cell Line B (Unexpected Response) Vehicle5.1 ± 1.51.01.0
This compound (1 µM)8.2 ± 2.14.58.9

Experimental Workflow Visualization

Experimental_Workflow Start Start Experiment Cell_Culture Culture Cell Lines (A and B) Start->Cell_Culture Treatment Treat with this compound or Vehicle Cell_Culture->Treatment Harvest Harvest Cells at Time Points Treatment->Harvest Analysis Perform Analyses Harvest->Analysis Western Western Blot (p53, p21) Analysis->Western Flow_CellCycle Flow Cytometry (Cell Cycle) Analysis->Flow_CellCycle Flow_Apoptosis Flow Cytometry (Apoptosis) Analysis->Flow_Apoptosis Data Data Analysis & Interpretation Western->Data Flow_CellCycle->Data Flow_Apoptosis->Data

Caption: General workflow for investigating this compound cellular responses.

References

How to minimize BTX161 toxicity in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in utilizing BTX161 effectively in cell culture experiments while minimizing potential toxicity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a thalidomide (B1683933) analog that functions as a potent and effective degrader of Casein Kinase I alpha (CKIα).[1] In cancer cells, particularly in Acute Myeloid Leukemia (AML), the degradation of CKIα leads to the activation of the DNA damage response (DDR) and subsequent activation of the p53 tumor suppressor protein.[1][2] This activation of the p53 pathway is a key driver of apoptosis (programmed cell death) in malignant cells.[2][3] this compound has been shown to be more effective at mediating CKIα degradation than lenalidomide (B1683929) in human AML cells.

Q2: What are the expected cytotoxic effects of this compound in cell culture?

A2: The primary cytotoxic effect of this compound is the induction of apoptosis, mediated through the p53 pathway. Researchers can expect to observe an increase in markers of apoptosis, such as caspase-3 activation, upon treatment with this compound. The extent of cytotoxicity is dependent on the concentration of this compound, the duration of exposure, and the specific cell line being used.

Q3: What is a typical effective concentration range for this compound?

A3: Based on published studies in MV4-11 human AML cells, effective concentrations of this compound for inducing a biological response (e.g., p53 activation, CKIα degradation) are in the range of 10 µM to 25 µM for treatment durations of 4 to 6 hours. However, the optimal concentration to achieve the desired effect with minimal toxicity will vary between cell lines. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific model system.

Q4: Can this compound have off-target effects?

A4: While specific off-target effects of this compound are not extensively documented in the provided search results, kinase inhibitors as a class of drugs can exhibit off-target activities. It is good practice to assess the specificity of this compound's effects in your experimental system, for example, by including appropriate controls and assessing markers of pathways not expected to be modulated by CKIα degradation.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Excessive Cell Death Even at Low Concentrations - High sensitivity of the cell line to p53-induced apoptosis.- Solvent toxicity (e.g., DMSO).- Incorrect drug concentration calculation.- Perform a detailed dose-response curve starting from a very low concentration (e.g., 0.1 µM) to determine the IC50 value for your specific cell line.- Ensure the final concentration of the solvent (e.g., DMSO) is below 0.5% and include a vehicle-only control in your experiments.- Double-check all calculations for stock solution and dilutions.
No Observable Effect on Cell Viability - Cell line may be resistant to this compound (e.g., p53-deficient or mutated).- Insufficient drug concentration or incubation time.- this compound degradation.- Verify the p53 status of your cell line. This compound's primary mechanism involves p53 activation.- Increase the concentration of this compound and/or the incubation time. A time-course experiment is recommended.- Ensure proper storage of this compound stock solutions (-20°C for short-term, -80°C for long-term) to prevent degradation.
Variability Between Replicate Wells/Experiments - Inconsistent cell seeding density.- Uneven drug distribution.- Edge effects in multi-well plates.- Ensure a homogenous single-cell suspension before seeding and be precise with cell numbers.- Mix the drug thoroughly in the media before adding to the cells and ensure gentle agitation after addition.- Avoid using the outer wells of multi-well plates for treatment groups as they are more prone to evaporation. Fill outer wells with sterile PBS or media.
Precipitation of this compound in Culture Medium - Poor solubility of this compound at the desired concentration.- Prepare a higher concentration stock solution in a suitable solvent (e.g., DMSO) and then dilute it in the culture medium. Ensure the final solvent concentration is non-toxic to the cells.- Gentle warming and sonication may aid in the dissolution of the compound.

Quantitative Data Summary

The following tables provide an illustrative summary of expected concentration ranges for this compound based on its known mechanism and data from similar compounds. Researchers should experimentally determine these values for their specific cell lines.

Table 1: Illustrative Effective Concentration (EC50) and Cytotoxic Concentration (IC50) Ranges for this compound in Cancer Cell Lines

Cell LineCancer TypeExpected EC50 Range (CKIα Degradation)Expected IC50 Range (72h)
MV4-11Acute Myeloid Leukemia (AML)5 - 15 µM10 - 30 µM
Other AML cell linesAcute Myeloid Leukemia (AML)10 - 25 µM15 - 50 µM
p53 wild-type solid tumor cell linesVarious15 - 50 µM25 - 100 µM
p53-mutant/null cell linesVarious> 50 µM> 100 µM

Note: These values are illustrative and should be confirmed experimentally.

Experimental Protocols

Protocol 1: Determination of IC50 Value using MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound, a measure of its potency in inhibiting cell proliferation.

Materials:

  • This compound

  • Target cell line

  • Complete cell culture medium

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of this compound in complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium from the wells.

    • Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Assessment of Apoptosis by Caspase-3 Activity Assay

This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis, to confirm that this compound-induced cell death is occurring via this pathway.

Materials:

  • This compound

  • Target cell line

  • Complete cell culture medium

  • 6-well cell culture plates

  • Caspase-3 colorimetric or fluorometric assay kit

  • Cell lysis buffer (provided in the kit)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.

    • Allow cells to attach overnight.

    • Treat cells with this compound at the desired concentration (e.g., 1x and 2x the IC50 value) and a vehicle control for a specified time (e.g., 24 hours).

  • Cell Lysis:

    • Harvest the cells by trypsinization and centrifugation.

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the cells in the cell lysis buffer provided in the assay kit.

    • Incubate on ice for 10-15 minutes.

    • Centrifuge to pellet the cell debris and collect the supernatant containing the cell lysate.

  • Caspase-3 Assay:

    • Determine the protein concentration of each lysate.

    • Add an equal amount of protein from each sample to the wells of a 96-well plate.

    • Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays) to each well.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement:

    • Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Calculate the fold-increase in caspase-3 activity in the this compound-treated samples compared to the vehicle control.

Visualizations

BTX161_Mechanism_of_Action This compound This compound CKIa CKIα This compound->CKIa induces degradation of DDR DNA Damage Response (DDR) This compound->DDR activates p53 p53 CKIa->p53 (normally promotes degradation of) Apoptosis Apoptosis p53->Apoptosis induces DDR->p53 activates

Caption: Simplified signaling pathway of this compound-induced apoptosis.

Experimental_Workflow_IC50 cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate prepare_dilutions Prepare this compound Serial Dilutions add_drug Add this compound Dilutions to Cells prepare_dilutions->add_drug incubate Incubate for 24, 48, or 72h add_drug->incubate add_mtt Add MTT Reagent incubate->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_plate Read Absorbance solubilize->read_plate calculate_viability Calculate % Viability read_plate->calculate_viability plot_curve Plot Dose-Response Curve calculate_viability->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Caption: Experimental workflow for determining the IC50 of this compound.

References

BTX161 On-Target Activity Validation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in validating the on-target activity of BTX161, a potent and selective degrader of Casein Kinase 1 alpha (CKIα).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a thalidomide (B1683933) analog that functions as a CKIα degrader.[1] It mediates the degradation of CKIα in human Acute Myeloid Leukemia (AML) cells more effectively than lenalidomide. This degradation leads to the activation of the DNA damage response (DDR) and the tumor suppressor protein p53, while also stabilizing the p53 antagonist, MDM2.[1][2][3]

Q2: What are the expected downstream effects of this compound treatment?

Treatment with this compound is expected to result in:

  • Decreased cellular levels of CKIα protein.

  • Increased protein levels of p53 and its antagonist MDM2.[1][2]

  • Activation of the DNA damage response (DDR).[1][2]

  • Induction of apoptosis, which can be further augmented when combined with CDK7 and/or CDK9 inhibitors.[2]

Q3: In which cell lines has this compound activity been demonstrated?

This compound has been shown to be effective in human AML cell lines, such as MV4-11.[1]

Q4: What are recommended starting concentrations and treatment times for in vitro experiments?

Based on published studies, effective concentrations of this compound in MV4-11 cells range from 10 µM to 25 µM, with treatment durations of 4 to 6.5 hours.[1] It is always recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and experimental setup.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or weak degradation of CKIα observed by Western blot. Compound inactivity: Improper storage or handling of this compound.Store this compound as recommended by the supplier, typically at -20°C or -80°C, and avoid repeated freeze-thaw cycles.[1] Prepare fresh dilutions for each experiment.
Suboptimal experimental conditions: Incorrect concentration or incubation time.Perform a dose-response (e.g., 0.1 to 50 µM) and time-course (e.g., 2, 4, 6, 8 hours) experiment to identify optimal conditions for your cell line.
Poor antibody performance: The primary antibody for CKIα may not be sensitive or specific enough.Use a validated antibody for CKIα. See the detailed Western Blot protocol below for recommended antibodies and working concentrations.
Cell line resistance: The cell line used may have low levels of Cereblon (CRBN), the E3 ligase component required for this compound-mediated degradation.If possible, assess CRBN expression levels in your cell line. Consider using a positive control cell line known to be sensitive to this compound, such as MV4-11.
Inconsistent or unexpected downstream signaling results (e.g., no p53 activation). Cellular context: The p53 pathway may be mutated or non-functional in the chosen cell line.Ensure your cell line has a wild-type p53 status. Sequence the TP53 gene if its status is unknown.
Timing of analysis: The peak of p53 activation may occur at a different time point than CKIα degradation.Perform a time-course experiment and analyze p53 and CKIα levels at multiple time points.
Off-target effects: While this compound is selective, off-target activities at high concentrations cannot be entirely ruled out.Use the lowest effective concentration of this compound determined from your dose-response experiments. Consider using a negative control compound that is structurally similar but inactive.
"Hook effect" observed in dose-response experiments (decreased degradation at high concentrations). Formation of binary complexes: At very high concentrations, PROTACs and degraders can form non-productive binary complexes (this compound-CKIα or this compound-CRBN) instead of the productive ternary complex (CKIα-BTX161-CRBN).[4]This is a known phenomenon for this class of compounds. The optimal degradation concentration will be at the trough of the bell-shaped curve. It is crucial to perform a wide dose-response to identify this optimal concentration.[4]
Compound precipitation in culture media. Poor solubility: this compound, like many small molecules, may have limited solubility in aqueous solutions.Prepare stock solutions in an appropriate solvent like DMSO.[1] When diluting into media, ensure the final DMSO concentration is low (typically <0.5%) and compatible with your cells. If precipitation occurs, sonication or gentle warming may aid dissolution.[1]

Quantitative Data Summary

ParameterValueCell LineReference
Effective Concentration for CKIα Degradation 10 - 25 µMMV4-11[1]
Time for CKIα Degradation 4 - 6.5 hoursMV4-11[1]

Experimental Protocols

Western Blotting for CKIα Degradation and p53/MDM2 Stabilization

This protocol is for assessing changes in protein levels following this compound treatment.

Materials:

  • This compound

  • Cell line of interest (e.g., MV4-11)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-CKIα (e.g., Bethyl Laboratories, A301-991A, used at 0.04 µg/mL)[5]

    • Mouse anti-p53

    • Mouse anti-MDM2

    • Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere (if applicable). Treat cells with various concentrations of this compound or vehicle control (DMSO) for the desired duration.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Add ECL substrate and visualize protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensities and normalize to the loading control.

Quantitative PCR (qPCR) for Downstream Gene Expression

This protocol measures changes in the mRNA levels of p53 target genes.

Materials:

  • This compound

  • Cell line of interest

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green or TaqMan qPCR master mix

  • qPCR primers for target genes (e.g., CDKN1A (p21), MDM2, BAX) and a housekeeping gene (e.g., GAPDH, ACTB).

Procedure:

  • Cell Treatment and RNA Extraction: Treat cells as described for Western blotting. Harvest cells and extract total RNA.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA.

  • qPCR: Set up qPCR reactions with SYBR Green or TaqMan master mix, cDNA, and primers.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a biophysical assay that confirms direct binding of this compound to CKIα in intact cells by measuring changes in the thermal stability of the target protein.

Materials:

  • This compound

  • Cell line of interest

  • PBS with protease inhibitors

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Equipment for cell lysis (e.g., freeze-thaw cycles)

  • Centrifuge

  • Western blotting reagents (as listed above)

Procedure:

  • Cell Treatment: Treat cells with this compound or vehicle control.

  • Heating: Harvest and resuspend cells in PBS with protease inhibitors. Aliquot cell suspensions into PCR tubes and heat at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.

  • Lysis and Centrifugation: Lyse the cells (e.g., by three freeze-thaw cycles). Separate the soluble fraction from the precipitated protein aggregates by centrifugation at high speed.

  • Western Blotting: Analyze the soluble fractions by Western blotting for CKIα as described above.

  • Data Analysis: Quantify the CKIα band intensities at each temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the this compound-treated sample indicates target engagement.

Visualizations

Signaling Pathways and Experimental Workflows

BTX161_Mechanism_of_Action cluster_0 This compound Action cluster_1 Cellular Consequences This compound This compound Ternary_Complex CKIα-BTX161-CRBN Ternary Complex This compound->Ternary_Complex Binds CRBN CRBN (E3 Ligase) CRBN->Ternary_Complex Recruited CKIa CKIα CKIa->Ternary_Complex Binds Ubiquitination CKIα Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome Proteasomal Degradation Ubiquitination->Proteasome Leads to p53_stabilization p53 Stabilization & Activation Proteasome->p53_stabilization Relieves Inhibition MDM2_stabilization MDM2 Stabilization p53_stabilization->MDM2_stabilization Upregulates DDR DNA Damage Response (DDR) p53_stabilization->DDR Activates Apoptosis Apoptosis p53_stabilization->Apoptosis DDR->Apoptosis Western_Blot_Workflow A 1. Cell Treatment with this compound B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE B->C D 4. Protein Transfer (PVDF membrane) C->D E 5. Antibody Incubation (Primary & Secondary) D->E F 6. Chemiluminescent Detection E->F G 7. Data Analysis F->G CETSA_Workflow cluster_0 Cellular Phase cluster_1 Biochemical Phase A 1. Cell Treatment (this compound vs Vehicle) B 2. Heat Challenge (Temperature Gradient) A->B C 3. Cell Lysis B->C D 4. Centrifugation (Separate Soluble/Insoluble) C->D E 5. Western Blot for CKIα (Soluble Fraction) D->E F 6. Data Analysis (Melting Curve Shift) E->F

References

BTX161 degradation kinetics and measurement

Author: BenchChem Technical Support Team. Date: December 2025

BTX161 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and standardized protocols for working with this compound, a potent CKIα degrader.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A: this compound is a thalidomide (B1683933) analog that functions as an effective degrader of Casein Kinase 1 alpha (CKIα).[1][2] It mediates the degradation of CKIα in human Acute Myeloid Leukemia (AML) cells, leading to the activation of the DNA damage response (DDR) and the p53 pathway.[1][2] Unlike some other inhibitors, this compound has been shown to upregulate Wnt targets, including MYC.[2]

Q2: How should I prepare a stock solution of this compound?

A: this compound stock solutions are typically prepared in Dimethyl Sulfoxide (DMSO). For a 10 mM stock solution, dissolve the appropriate mass of this compound in DMSO. Store this stock solution under the recommended conditions.

Q3: What are the recommended storage conditions for this compound?

A: The stability of your this compound stock solution is critical for reproducible results. Based on supplier recommendations, the following storage conditions should be observed:

  • -80°C: Stable for up to 6 months.

  • -20°C: Stable for up to 1 month. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q4: I'm having trouble dissolving this compound for my in vivo experiment. What should I do?

A: If you observe precipitation or phase separation, gentle heating and/or sonication can help dissolve the compound. Several solvent formulations have been suggested for preparing this compound for in vivo use, ensuring a clear solution is achieved. Please refer to the this compound Properties and Formulation Data table below for specific solvent systems.

Q5: What concentrations of this compound should I use for cell-based assays?

A: Effective concentrations can vary by cell line and experimental endpoint. In published studies using MV4-11 AML cells, concentrations between 10 µM and 25 µM have been used for treatment times ranging from 4 to 6.5 hours to observe effects on protein levels and gene expression. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific model system.

Data & Parameters

This compound Properties and Formulation Data
ParameterValueSource
Purity 99.20%
Storage (Stock Solution) -80°C for 6 months; -20°C for 1 month
In Vitro Solubility ≥ 2.5 mg/mL (9.18 mM) in 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline
≥ 2.5 mg/mL (9.18 mM) in 10% DMSO + 90% (20% SBE-β-CD in Saline)
≥ 2.5 mg/mL (9.18 mM) in 10% DMSO + 90% Corn Oil

Visualized Workflows and Pathways

BTX161_Signaling_Pathway This compound Signaling Pathway This compound This compound CKIa CKIα (Casein Kinase 1 alpha) This compound->CKIa Induces degradation of p53 p53 Stabilization This compound->p53 MDM2 MDM2 Stabilization This compound->MDM2 Proteasome Proteasomal Degradation CKIa->Proteasome DDR DNA Damage Response (DDR) Activation p53->DDR Apoptosis Apoptosis / Cell Cycle Arrest DDR->Apoptosis Experimental_Workflow Workflow for Assessing this compound Activity cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock 1. Prepare this compound Stock Solution (DMSO) treatment 3. Treat Cells with this compound (Dose-Response & Time-Course) prep_stock->treatment prep_cells 2. Culture AML Cells (e.g., MV4-11) prep_cells->treatment harvest 4. Harvest Cells treatment->harvest wb 5a. Western Blot (for CKIα, p53 levels) harvest->wb qpcr 5b. qPCR (for MYC, MDM2 mRNA) harvest->qpcr hplc 5c. HPLC-MS/MS (for this compound concentration) harvest->hplc Troubleshooting_Logic Troubleshooting: Inconsistent this compound Activity start Start: Inconsistent Results check_compound Check this compound Stock start->check_compound check_protocol Review Experimental Protocol check_compound->check_protocol Stock is fresh sol_fresh Prepare Fresh Stock from New Vial check_compound->sol_fresh Is stock old or repeatedly thawed? check_analysis Examine Analysis Method check_protocol->check_analysis Protocol seems correct sol_dose Run Dose-Response Curve check_protocol->sol_dose Is concentration validated? sol_media Check Final DMSO % & Media Compatibility check_protocol->sol_media Is precipitation observed? sol_controls Validate Assay Controls (Positive & Negative) check_protocol->sol_controls Are controls behaving as expected? sol_wb Optimize Western Blot (Antibodies, Blocking) check_analysis->sol_wb Issue with Western Blot? sol_aliquot Aliquot & Store at -80°C sol_fresh->sol_aliquot end Problem Resolved sol_aliquot->end sol_dose->end sol_media->end sol_controls->end sol_wb->end

References

Validation & Comparative

A Comparative Analysis of CKIα Knockdown and BTX161 Treatment in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of two distinct methodologies for targeting Casein Kinase 1α (CKIα), a critical regulator in various oncogenic signaling pathways. This guide provides researchers, scientists, and drug development professionals with a comparative overview of CKIα knockdown and the therapeutic agent BTX161, supported by experimental data and detailed protocols.

Casein Kinase 1α (CKIα), a serine/threonine protein kinase, is a pivotal player in a multitude of cellular processes, including the Wnt/β-catenin and p53 signaling pathways.[1][2] Its dysregulation has been implicated in the development and progression of various cancers, making it an attractive target for therapeutic intervention.[3] Two primary approaches to modulate CKIα activity in a research and therapeutic context are the genetic knockdown of the CKIα protein and the use of small molecule inhibitors or degraders, such as this compound.

This guide provides a comprehensive comparison of the effects of CKIα knockdown versus treatment with this compound, a potent CKIα degrader.[4] We will delve into their mechanisms of action, present available quantitative data on their effects on key cancer-related genes, and provide detailed experimental protocols to aid in the design and execution of related studies.

Mechanism of Action: A Tale of Two Approaches

CKIα knockdown , typically achieved through RNA interference (RNAi) technologies like small interfering RNA (siRNA) or short hairpin RNA (shRNA), directly targets the messenger RNA (mRNA) of the CSNK1A1 gene, which encodes for CKIα. This leads to the degradation of the mRNA and a subsequent reduction in the synthesis of the CKIα protein. The effects of CKIα knockdown are therefore a direct consequence of the diminished levels of the kinase, leading to the inhibition of its downstream signaling pathways. For instance, in acute myeloid leukemia (AML), the genetic inhibition of CKIα has been shown to induce autophagy and apoptosis.[2]

This compound , on the other hand, is a thalidomide (B1683933) analog that functions as a CKIα degrader.[4] It mediates the ubiquitination and subsequent proteasomal degradation of the CKIα protein. This pharmacological approach also results in the depletion of cellular CKIα levels. This compound has been shown to be more effective at degrading CKIα in human AML cells than the well-known immunomodulatory drug lenalidomide.[4] Its mechanism of action involves the activation of the DNA damage response (DDR) and the tumor suppressor protein p53, while also stabilizing the p53 antagonist MDM2.[4]

Quantitative Effects on Gene Expression: A Comparative Snapshot

Gene TargetInterventionCell LineChange in mRNA ExpressionReference
MYC This compound (25 μM, 4 hours)MV4-11Upregulation[4]
CKIα KnockdownCancer CellsExpected Downregulation (as a Wnt target)[5]
MDM2 This compound (25 μM, 4 hours)MV4-11No significant effect[4]
CKIα KnockdownAML CellsExpected Downregulation (leading to p53 stabilization)[2]
AXIN2 This compound (25 μM, 4 hours)MV4-11Upregulation[4]
CKIα KnockdownCancer CellsExpected Downregulation (as a Wnt target)[6]
CCND1 (Cyclin D1)This compound (25 μM, 4 hours)MV4-11Upregulation[4]
CKIα KnockdownCancer CellsExpected Downregulation (as a Wnt target)[6]

Note: The upregulation of Wnt target genes like MYC, AXIN2, and CCND1 by this compound in MV4-11 cells is an interesting finding that may suggest a complex, context-dependent role of CKIα or off-target effects of the compound in this specific cell line. It contrasts with the expected outcome of CKIα depletion, which is generally associated with the suppression of the Wnt/β-catenin pathway.

Signaling Pathway Visualizations

To illustrate the mechanisms discussed, the following diagrams depict the Wnt/β-catenin and p53 signaling pathways, highlighting the role of CKIα.

Wnt_Signaling_Pathway cluster_off Wnt OFF cluster_on Wnt ON CK1a_off CKIα BetaCatenin_off β-catenin CK1a_off->BetaCatenin_off P GSK3b_off GSK3β GSK3b_off->BetaCatenin_off P Axin_off Axin Axin_off->BetaCatenin_off APC_off APC APC_off->BetaCatenin_off Proteasome_off Proteasome BetaCatenin_off->Proteasome_off Degradation Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP56 LRP5/6 Wnt->LRP56 Dsh Dsh Frizzled->Dsh LRP56->Dsh Dsh->Axin_off Inhibits BetaCatenin_on β-catenin TCF_LEF TCF/LEF BetaCatenin_on->TCF_LEF Enters Nucleus TargetGenes Target Genes (MYC, CCND1, etc.) TCF_LEF->TargetGenes Transcription

Caption: Canonical Wnt/β-catenin signaling pathway.

p53_Signaling_Pathway cluster_regulation p53 Regulation cluster_response Cellular Response DNA_Damage DNA Damage ATM_ATR ATM/ATR DNA_Damage->ATM_ATR Activates p53 p53 ATM_ATR->p53 P (Activates) MDM2 MDM2 p53->MDM2 Transcription Proteasome Proteasome p21 p21 p53->p21 Transcription GADD45 GADD45 p53->GADD45 Transcription BAX BAX p53->BAX Transcription PUMA PUMA p53->PUMA Transcription MDM2->p53 Ub (Degradation) CK1a CKIα CK1a->p53 Inhibits CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest GADD45->CellCycleArrest Apoptosis Apoptosis BAX->Apoptosis PUMA->Apoptosis

Caption: The p53 signaling pathway and its regulation.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings. Below are representative protocols for CKIα knockdown using siRNA and for in vitro treatment with this compound.

Protocol 1: siRNA-Mediated Knockdown of CKIα in MV4-11 Cells

This protocol is a general guideline for siRNA transfection in the MV4-11 suspension cell line and should be optimized for specific experimental conditions.[7][8]

siRNA_Knockdown_Workflow start Start cell_prep Prepare single-cell suspension of MV4-11 cells (2-3 x 10^6 cells/well in serum-free medium) start->cell_prep sirna_complex Prepare siRNA-lipid complexes (e.g., using Lipofectamine RNAiMAX) cell_prep->sirna_complex transfection Add siRNA complexes to cells and incubate (5-24 hours at 37°C) sirna_complex->transfection medium_change Add complete growth medium transfection->medium_change incubation Incubate for 24-72 hours post-transfection medium_change->incubation analysis Harvest cells for analysis (qPCR, Western Blot, etc.) incubation->analysis end End analysis->end

Caption: Experimental workflow for siRNA knockdown.

Materials:

  • MV4-11 cells

  • CKIα-specific siRNA and non-targeting control siRNA

  • Serum-free medium (e.g., Opti-MEM™)

  • Transfection reagent (e.g., Lipofectamine™ RNAiMAX)

  • Complete growth medium (e.g., IMDM with 10% FBS)

  • 6-well plates

Procedure:

  • Cell Seeding: On the day of transfection, prepare a single-cell suspension of MV4-11 cells. Wash the cells once with serum-free growth medium without antibiotics. Seed 2-3 x 10^6 cells per well in 0.8 ml of serum-free growth medium in a 6-well plate.[7]

  • siRNA-Lipid Complex Formation:

    • In a sterile tube, dilute the CKIα siRNA or control siRNA in serum-free medium to the desired final concentration (e.g., 20-100 nM).

    • In a separate tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions.

    • Combine the diluted siRNA and diluted transfection reagent. Mix gently and incubate at room temperature for 10-20 minutes to allow complex formation.

  • Transfection: Add the siRNA-lipid complexes dropwise to the cells in each well. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 5-24 hours.[7]

  • Medium Addition: Following the initial incubation, add 4 ml of complete growth medium to each well.[7]

  • Post-Transfection Incubation: Continue to incubate the cells for 24-72 hours to allow for CKIα knockdown. The optimal time should be determined empirically.

  • Analysis: Harvest the cells for downstream analysis, such as quantitative PCR (qPCR) to measure CKIα mRNA levels or Western blotting to assess CKIα protein levels.

Protocol 2: In Vitro Treatment of MV4-11 Cells with this compound

This protocol outlines a general procedure for treating MV4-11 cells with this compound for subsequent analysis of gene and protein expression.

Materials:

  • MV4-11 cells

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Complete growth medium

  • 6-well plates

  • Reagents for RNA or protein extraction and analysis

Procedure:

  • Cell Seeding: Seed MV4-11 cells in 6-well plates at a density that will allow for logarithmic growth during the treatment period.

  • This compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Dilute the this compound stock solution in complete growth medium to the desired final concentrations. It is advisable to perform a dose-response experiment to determine the optimal concentration.

    • Add the this compound-containing medium to the cells. Include a vehicle control (medium with the same concentration of solvent) for comparison.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for the desired treatment duration (e.g., 4, 6, 24 hours). The incubation time will depend on the specific endpoint being measured.

  • Cell Harvesting and Analysis:

    • After the treatment period, harvest the cells.

    • For gene expression analysis, extract total RNA and perform qPCR to measure the mRNA levels of target genes.

    • For protein analysis, lyse the cells and perform Western blotting to determine the protein levels of interest.

Conclusion and Future Perspectives

Both CKIα knockdown and this compound treatment offer valuable tools for studying the function of CKIα and for exploring its potential as a therapeutic target in cancer. CKIα knockdown provides a highly specific method for reducing CKIα expression at the genetic level, making it an excellent research tool for target validation. This compound, as a pharmacological agent, represents a more clinically translatable approach, though potential off-target effects and the complexity of its in vivo activity require careful consideration.

The unexpected upregulation of Wnt target genes by this compound in MV4-11 cells highlights the importance of detailed mechanistic studies for any new therapeutic agent. Further research is needed to directly compare the global transcriptomic and proteomic changes induced by both CKIα knockdown and this compound treatment in various cancer models. Such studies will provide a more complete understanding of their respective mechanisms of action and will be crucial for the development of effective CKIα-targeted therapies.

References

Confirming BTX161's Dual-Action Mechanism: A Comparative Guide to Rescue Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of BTX161's performance with alternative therapeutic strategies, supported by key experimental data. We delve into the rescue experiments that confirm its mechanism of action, offering detailed protocols and visual pathways to illuminate the underlying biology.

This compound, a novel thalidomide (B1683933) analog, has been identified as a potent degrader of Casein Kinase I alpha (CKIα). Its mechanism of action in acute myeloid leukemia (AML) cells involves the induction of the DNA damage response (DDR) and subsequent activation of the tumor suppressor p53. However, this action is accompanied by the stabilization of the p53 antagonist, MDM2, and the upregulation of pro-leukemic Wnt signaling targets, including the oncogene MYC. This dual effect necessitates a "rescue" strategy, where the pro-leukemic consequences of CKIα degradation are counteracted by co-targeting downstream pathways. This guide focuses on the experimental evidence that elucidates this mechanism and validates the synergistic effects of combining this compound with inhibitors of transcriptional kinases CDK7 and CDK9.

Comparative Analysis of this compound and Catalytic CKIα Inhibitors

To understand the unique mechanism of this compound, it is essential to compare its effects to that of catalytic CKIα inhibitors, such as A51 and A86. While both classes of drugs target CKIα, their downstream consequences diverge significantly, highlighting the rationale for a combination therapy approach with this compound.

Target Protein/GeneThis compound (CKIα Degrader)A51/A86 (Catalytic CKIα Inhibitors)
CKIα DegradationCatalytic Inhibition
p53 Augmented ExpressionAugmented Expression
MDM2 (Protein) Augmented ExpressionAbolished Expression
MDM2 (mRNA) No Effect[1]Marked Reduction[1]
MYC (Protein) UpregulatedAbolished Expression
MYC (mRNA) Upregulated[1]Marked Reduction[1]
Wnt Targets (AXIN2, CCND1) Upregulated[1]Upregulated

Table 1: Comparison of the molecular effects of this compound and catalytic CKIα inhibitors in MV4-11 AML cells.

Rescue Strategy: Synergistic Apoptosis with CDK7/9 Inhibition

The pro-leukemic upregulation of MYC and stabilization of MDM2 by this compound can be effectively "rescued" by co-treatment with inhibitors of the transcriptional kinases CDK7 and CDK9, such as THZ1 and iCDK9, respectively. This combination strategy not only mitigates the undesirable effects of this compound but also leads to a synergistic induction of apoptosis.

Treatment Conditionp53 ExpressionCaspase 3 Activation
This compound (10 µM) AugmentedMinimal
THZ1 (CDK7i) Little EffectLittle Effect
iCDK9 (CDK9i) Little EffectLittle Effect
This compound + THZ1 Further AugmentedIncreased
This compound + THZ1 + iCDK9 Further AugmentedMaximal

Table 2: Synergistic effects of this compound in combination with CDK7 and CDK9 inhibitors on p53 expression and apoptosis in MV4-11 cells.

Experimental Protocols

Western Blot Analysis for Protein Expression

This protocol is for the detection of CKIα, p53, MDM2, and cleaved Caspase 3 protein levels in AML cells following treatment with this compound and/or CDK7/9 inhibitors.

  • Cell Culture and Treatment: Plate MV4-11 cells at a density of 1x10^6 cells/mL in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin. Treat cells with specified concentrations of this compound, THZ1, and/or iCDK9 for the indicated times (e.g., 6 hours for this compound).

  • Cell Lysis: Harvest cells by centrifugation and wash with ice-cold PBS. Lyse the cell pellet in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting: Denature equal amounts of protein by boiling in Laemmli sample buffer. Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against CKIα, p53, MDM2, cleaved Caspase 3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol is for the quantification of MYC, MDM2, AXIN2, and CCND1 mRNA levels in AML cells treated with this compound.

  • Cell Culture and Treatment: Culture and treat MV4-11 cells as described in the Western Blot protocol (e.g., 4 hours with 25 µM this compound).

  • RNA Extraction: Harvest cells and extract total RNA using a suitable RNA isolation kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using a SYBR Green-based qPCR master mix and primers specific for the target genes and a housekeeping gene (e.g., GAPDH or ACTB).

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Visualizing the Pathways and Workflows

BTX161_Mechanism cluster_this compound This compound (CKIα Degrader) cluster_pathway Cellular Effects This compound This compound CKIa CKIα This compound->CKIa induces degradation MDM2 MDM2 This compound->MDM2 stabilizes p53 p53 CKIa->p53 negatively regulates Wnt Wnt Signaling CKIa->Wnt negatively regulates DDR DNA Damage Response CKIa->DDR degradation activates p53->MDM2 activates transcription Apoptosis Apoptosis p53->Apoptosis induces MDM2->p53 promotes degradation MYC MYC Wnt->MYC activates transcription DDR->p53 activates

Caption: this compound mechanism of action signaling pathway.

Rescue_Mechanism cluster_inhibitors Therapeutic Intervention cluster_effects Molecular Consequences This compound This compound CKIa_deg CKIα Degradation This compound->CKIa_deg CDK7_9_i CDK7/9 Inhibitors (THZ1, iCDK9) MYC_MDM2_down MYC/MDM2 Downregulation CDK7_9_i->MYC_MDM2_down block transcription p53_act p53 Activation CKIa_deg->p53_act MYC_MDM2_up MYC/MDM2 Upregulation (Pro-leukemic) CKIa_deg->MYC_MDM2_up Syn_Apoptosis Synergistic Apoptosis p53_act->Syn_Apoptosis MYC_MDM2_down->Syn_Apoptosis enhances Experimental_Workflow cluster_western Western Blot cluster_qpcr qPCR start AML Cell Culture (MV4-11) treatment Treatment: - this compound - CDK7/9i - Combination start->treatment harvest Cell Harvest treatment->harvest lysis_wb Protein Lysis & Quantification harvest->lysis_wb rna_extraction RNA Extraction harvest->rna_extraction sds_page SDS-PAGE lysis_wb->sds_page transfer Protein Transfer (PVDF) sds_page->transfer immunoblot Immunoblotting transfer->immunoblot detection_wb Signal Detection immunoblot->detection_wb cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qpcr_analysis qPCR Analysis cdna_synthesis->qpcr_analysis data_analysis ΔΔCt Analysis qpcr_analysis->data_analysis

References

Unlocking Synergistic Lethality: BTX161 in Combination with Other AML Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the preclinical evidence supporting the synergistic effects of BTX161, a novel CKIα degrader, with other targeted therapies in Acute Myeloid Leukemia (AML). This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of combination strategies, supported by experimental data and detailed protocols.

Acute Myeloid Leukemia (AML) remains a challenging malignancy with a high unmet medical need. The development of targeted therapies is shifting the treatment landscape from conventional chemotherapy towards more precise and effective approaches. This compound, a potent and selective degrader of Casein Kinase I alpha (CKIα), has emerged as a promising therapeutic agent. This guide explores the synergistic potential of this compound when combined with other AML drugs, providing a framework for future preclinical and clinical investigations.

This compound: A Dual-Action Modality in AML

This compound is a thalidomide (B1683933) analog that functions as a CKIα degrader.[1] Mechanistically, the degradation of CKIα leads to the activation of the p53 tumor suppressor pathway, a critical regulator of cell cycle arrest and apoptosis.[1][2][3] Furthermore, this compound has been shown to co-target the transcriptional kinases CDK7 and CDK9.[1][2][3] This dual activity—p53 activation and transcriptional inhibition—forms the basis of its synergistic potential with other anti-leukemic agents.

Synergistic Combination of this compound with CDK7 and CDK9 Inhibitors

Preclinical studies have demonstrated a strong synergistic interaction between this compound and inhibitors of CDK7 and CDK9, such as THZ1 and iCDK9, respectively. This combination leads to a more profound stabilization of p53 and a marked induction of apoptosis in AML cells.[1]

Quantitative Analysis of Synergistic Effects

The synergistic effect of combining this compound with CDK7/9 inhibitors has been qualitatively demonstrated through enhanced p53 stabilization and caspase-3 cleavage in Western blot analyses. While specific quantitative data such as IC50 values and Combination Indices (CI) from the primary literature require further extraction from supplementary materials, the observed biological effects strongly suggest a potentiation of anti-leukemic activity.

Table 1: Qualitative Summary of Synergistic Effects of this compound with CDK7/9 Inhibitors in MV4-11 AML Cells

Treatmentp53 StabilizationCleaved Caspase-3Synergistic Effect
This compound++-
THZ1 (CDK7i)---
iCDK9 (CDK9i)---
This compound + THZ1 + iCDK9++++++Strong Synergy

Data interpreted from Western blot images in Minzel, W., et al. (2018). Cell.

Signaling Pathway of this compound and CDK7/9 Inhibitor Synergy

The combination of this compound with CDK7 and CDK9 inhibitors creates a multi-pronged attack on AML cells. This compound-mediated degradation of CKIα primes the cells for apoptosis by activating p53. The concurrent inhibition of CDK7 and CDK9, key regulators of transcription, suppresses the expression of anti-apoptotic proteins and oncogenes such as MYC and MCL1, thereby lowering the threshold for apoptosis induction.

Synergy_Pathway cluster_CDK CDK7/9 Inhibition This compound This compound CKIa CKIα Degradation This compound->CKIa p53 p53 Activation CKIa->p53 Apoptosis Apoptosis p53->Apoptosis CDK79i THZ1 / iCDK9 Transcription Transcriptional Repression (MYC, MCL1) CDK79i->Transcription Transcription->Apoptosis

Caption: Synergistic pathway of this compound and CDK7/9 inhibitors.

Potential Synergy of this compound with Venetoclax (B612062) and Azacitidine

The clinical development of this compound (also known as BTX-A51) has moved towards combination therapies with standard-of-care agents in AML. A notable example is the investigation of BTX-A51 in combination with the BCL-2 inhibitor venetoclax and the hypomethylating agent azacitidine, particularly in RUNX1-mutated AML. While comprehensive preclinical data on this specific three-drug combination is still emerging, the individual mechanisms of action suggest a strong potential for synergy.

  • Venetoclax directly promotes apoptosis by inhibiting the anti-apoptotic protein BCL-2.

  • Azacitidine induces a global reprogramming of the leukemic epigenome, potentially sensitizing cells to other therapies.

  • This compound , by activating p53 and inhibiting transcription, can further lower the apoptotic threshold and counteract resistance mechanisms to venetoclax.

Further preclinical studies are warranted to quantify the synergistic interactions and elucidate the underlying molecular mechanisms of this promising combination.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of these findings. The following outlines the key methodologies employed in the preclinical evaluation of this compound combinations.

Cell Lines and Culture
  • MV4-11 (human AML cell line): Maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are cultured at 37°C in a humidified atmosphere of 5% CO2.

Western Blot Analysis
  • Cell Lysis: MV4-11 cells are treated with the indicated concentrations of this compound, THZ1, and/or iCDK9 for the specified durations. Cells are then harvested, washed with PBS, and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: Membranes are blocked and incubated with primary antibodies against p53, cleaved caspase-3, and a loading control (e.g., GAPDH or β-actin).

  • Detection: After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow for Synergy Assessment

Experimental_Workflow cluster_assays Perform Assays start Seed MV4-11 cells treat Treat with this compound, THZ1, iCDK9 (single agents and combinations) start->treat incubate Incubate for defined time points treat->incubate viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubate->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI staining) incubate->apoptosis western Western Blot Analysis (p53, cleaved Caspase-3) incubate->western analyze Analyze Data (IC50, Combination Index) viability->analyze apoptosis->analyze western->analyze end Determine Synergy analyze->end

Caption: Workflow for assessing this compound synergy.

Conclusion and Future Directions

The preclinical data strongly support the synergistic potential of this compound in combination with other targeted agents in AML. The combination with CDK7 and CDK9 inhibitors represents a rational and potent strategy to enhance anti-leukemic efficacy. The ongoing clinical evaluation of this compound with venetoclax and azacitidine further underscores the promise of combination therapies to overcome resistance and improve patient outcomes. Future research should focus on elucidating the precise molecular mechanisms of synergy, identifying predictive biomarkers for patient selection, and exploring other rational combination partners for this compound in the diverse landscape of AML.

References

Overcoming Therapeutic Resistance: A Comparative Analysis of BTX161 and Other Cancer Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug resistance is a significant challenge in cancer therapy, limiting the long-term efficacy of many targeted agents. This guide provides a comparative analysis of BTX161, a novel CKIα degrader, and its potential to overcome resistance to established therapies, particularly in acute myeloid leukemia (AML) and breast cancer. This analysis is supported by preclinical rationale and clinical findings for the closely related compound BTX-A51, a multi-specific inhibitor of CK1α, CDK7, and CDK9.

Introduction to this compound and BTX-A51

This compound is a molecular glue that induces the degradation of casein kinase 1 alpha (CKIα), a key regulator of the p53 tumor suppressor pathway. By degrading CKIα, this compound leads to the stabilization and activation of p53, promoting apoptosis in cancer cells. BTX-A51 is a first-in-class oral small molecule that not only inhibits CKIα but also the transcriptional kinases CDK7 and CDK9. This multi-pronged approach allows BTX-A51 to robustly activate p53 and simultaneously suppress the expression of key oncogenes like MYC and the anti-apoptotic protein MCL1.

Cross-Resistance Studies with Venetoclax (B612062) in Acute Myeloid Leukemia (AML)

Venetoclax, a BCL-2 inhibitor, is a standard-of-care treatment for AML. However, resistance to venetoclax, often driven by the upregulation of MCL1 or mutations in the TP53 pathway, is a major clinical hurdle. The mechanism of action of BTX-A51 directly addresses these resistance pathways, suggesting its potential efficacy in venetoclax-resistant AML.

Clinical Evidence

A phase 1 first-in-human clinical trial (NCT04872166) of BTX-A51 was conducted in patients with relapsed or refractory (R/R) AML and myelodysplastic syndromes (MDS)[1][2]. Notably, 97% of the 31 enrolled patients had received prior treatment with venetoclax, indicating a heavily pre-treated and likely resistant population[2].

ParameterValueReference
Patient Population Relapsed/Refractory AML and High-Risk MDS[2]
Prior Venetoclax Treatment 97% of patients[2]
Overall Response Rate (CR/CRi) 10% (3/30) in all patients
Response in RUNX1-mutated patients (≥11 mg dose) 30% CR/CRi
Pharmacodynamic Effects Increased p53 expression, Reduced MCL1 expression

These findings suggest that BTX-A51 has clinical activity in a patient population that has largely failed venetoclax therapy, providing strong evidence for its potential to overcome venetoclax resistance. Ex-vivo studies have also demonstrated synergy between BTX-A51 and venetoclax.

Signaling Pathway Analysis

The following diagram illustrates the proposed mechanism by which BTX-A51 overcomes venetoclax resistance in AML.

BTX_A51_Venetoclax_Resistance Mechanism of BTX-A51 in Overcoming Venetoclax Resistance in AML cluster_0 Venetoclax Action & Resistance cluster_1 BTX-A51 Action Venetoclax Venetoclax BCL2 BCL-2 Venetoclax->BCL2 inhibits Apoptosis_V Apoptosis BCL2->Apoptosis_V inhibits MCL1 MCL-1 (Upregulated in Resistance) MCL1->Apoptosis_V inhibits Resistance Resistance MCL1->Resistance BTX_A51 BTX-A51 BTX_A51->Resistance Overcomes CK1a CK1α BTX_A51->CK1a inhibits CDK7_9 CDK7/9 BTX_A51->CDK7_9 inhibits MDM2 MDM2 BTX_A51->MDM2 downregulates expression p53 p53 (Stabilized) CK1a->p53 destabilizes SE Super-Enhancers CDK7_9->SE activates Apoptosis_B Apoptosis p53->Apoptosis_B induces MDM2->p53 degrades MCL1_exp MCL1 Expression SE->MCL1_exp drives MCL1_exp->MCL1

BTX-A51 overcomes venetoclax resistance.

Cross-Resistance Studies with CDK4/6 Inhibitors in Breast Cancer

CDK4/6 inhibitors are a cornerstone of treatment for hormone receptor-positive (HR+), HER2-negative breast cancer. However, acquired resistance is common. BTX-A51's inhibition of CDK7 and CDK9, which are key regulators of the cell cycle, presents a novel strategy to circumvent resistance to CDK4/6 inhibitors.

Preclinical Rationale

CDK7 is a master regulator of the cell cycle and acts upstream of CDK4/6. By inhibiting CDK7, BTX-A51 is expected to block the signaling cascade that leads to CDK4/6 activation, thereby potentially overcoming resistance mechanisms that may develop downstream. Edgewood Oncology is currently evaluating BTX-A51 in a Phase 2a study for ER+/HER2- metastatic breast cancer, including in patients with GATA3 mutations, who often have a poor response to standard therapies.

Experimental Workflow for Generating Resistant Cell Lines

The following diagram outlines a typical workflow for developing and characterizing CDK4/6 inhibitor-resistant breast cancer cell lines to test the efficacy of BTX-A51.

CDK4_6_Resistance_Workflow Workflow for Studying BTX-A51 in CDK4/6i Resistant Breast Cancer cluster_0 Cell Line Development cluster_1 Comparative Analysis Start Parental HR+/HER2- Breast Cancer Cell Line Culture Continuous Culture with Increasing Concentrations of CDK4/6 Inhibitor Start->Culture Resistant CDK4/6 Inhibitor-Resistant Cell Line Established Culture->Resistant Parental_Cells Parental Cells Treatment Treat with: - Vehicle Control - CDK4/6 Inhibitor - BTX-A51 - Combination Parental_Cells->Treatment Resistant_Cells Resistant Cells Resistant_Cells->Treatment Assays Perform Assays: - Cell Viability (MTT) - Apoptosis (Annexin V/PI) - Protein Expression (Western Blot) Treatment->Assays Analysis Compare Efficacy of BTX-A51 in Parental vs. Resistant Cells Assays->Analysis

Workflow for generating and testing resistant cells.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed AML or breast cancer cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete culture medium.

  • Drug Treatment: Treat the cells with serial dilutions of the test compounds (e.g., this compound, venetoclax, CDK4/6 inhibitor) for the desired duration (e.g., 48 or 72 hours). Include a vehicle-treated control group.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Centrifuge the plate, carefully remove the supernatant, and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.1 N HCl in isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value for each compound.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Cell Treatment: Treat cells with the desired concentrations of test compounds for the indicated time.

  • Cell Harvesting and Washing: Collect the cells by centrifugation and wash them twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blotting for Protein Expression

This technique is used to detect and quantify the expression levels of specific proteins.

  • Protein Extraction: Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., p53, MCL1, cleaved PARP, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion

The available clinical and preclinical data strongly support the potential of this compound and its analogue BTX-A51 to overcome resistance to established cancer therapies. By targeting fundamental mechanisms of apoptosis and cell cycle regulation, these novel agents offer a promising strategy for treating patients who have relapsed or become refractory to current standards of care. Further preclinical studies directly comparing the efficacy of this compound/A51 in sensitive versus resistant cancer cell line models will provide more definitive evidence and guide the design of future clinical trials.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of BTX161

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of BTX161, a CKIα degrader and thalidomide (B1683933) analog. Adherence to these procedures is critical for ensuring personnel safety, preventing environmental contamination, and maintaining regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate safety measures. All waste containing this compound, including the pure compound, solutions, and contaminated labware, must be treated as hazardous chemical waste.

ParameterSpecificationRationale
Personal Protective Equipment (PPE) Mandatory use of chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.To prevent dermal and ocular exposure to the potent compound.
Handling Area All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.To avoid the inhalation of any dust or aerosols.
Waste Segregation All this compound-contaminated waste must be segregated from general laboratory waste at the point of generation.To ensure proper handling and disposal as hazardous waste and prevent cross-contamination.
Waste Containers Use dedicated, leak-proof, and clearly labeled hazardous waste containers made of compatible materials.To safely contain the hazardous material and communicate its contents clearly.

Step-by-Step Disposal Protocol for this compound

The recommended method for the final disposal of this compound is incineration by a licensed professional waste disposal service. The following steps provide a procedural guide for the safe collection and preparation of this compound waste for disposal.

1. Waste Collection:

  • Solid Waste: Collect all disposable materials that have come into contact with this compound, such as contaminated gloves, weighing papers, pipette tips, and bench paper, in a designated solid hazardous waste container.

  • Liquid Waste: All solutions containing this compound must be collected in a dedicated, leak-proof liquid hazardous waste container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

  • Sharps Waste: Any needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container.

2. Container Labeling:

  • Clearly label all waste containers with "Hazardous Waste" and "this compound".

  • Include any other pertinent information required by your institution, such as the principal investigator's name, laboratory location, and accumulation start date.

3. Waste Storage:

  • Keep all hazardous waste containers securely sealed when not in use.

  • Store the sealed containers in a designated and secure satellite accumulation area within the laboratory, away from general traffic and incompatible materials.

4. Arranging for Disposal:

  • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

  • Follow all institutional procedures for waste manifest documentation and pickup.

Decontamination Procedures

Work Surfaces:

  • Following any work with this compound, decontaminate all surfaces (e.g., fume hood sash, work surface, and equipment) with a suitable solvent, such as 70% ethanol (B145695) or isopropanol, followed by a thorough cleaning with a laboratory detergent.[1]

  • All cleaning materials, such as wipes and paper towels, must be disposed of as solid hazardous waste.

Glassware:

  • Reusable glassware should be decontaminated by soaking in a suitable cleaning solution.

  • Triple-rinse the glassware with a solvent known to dissolve this compound; collect the rinsate as liquid hazardous waste.

  • After decontamination, the glassware can be washed using standard laboratory procedures.

Experimental Protocols

While specific chemical degradation protocols for this compound are not publicly available, a general approach for potent pharmaceutical compounds involves chemical inactivation. This should only be performed by trained personnel with the approval of the institutional EHS office. A hypothetical protocol based on general principles could involve oxidation to break down the molecule. However, without validated data for this compound, this is not recommended. The primary and safest disposal method remains incineration by a licensed hazardous waste facility.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the safe and compliant disposal of this compound.

BTX161_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_containment Containment & Labeling cluster_storage_disposal Storage & Final Disposal start Start: this compound Use ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood waste_generated Waste Generated (Solid, Liquid, Sharps) fume_hood->waste_generated segregate Segregate Waste at Source waste_generated->segregate solid_waste Solid Waste Container (Labeled 'Hazardous: this compound') segregate->solid_waste Solid liquid_waste Liquid Waste Container (Labeled 'Hazardous: this compound') segregate->liquid_waste Liquid sharps_waste Sharps Container segregate->sharps_waste Sharps storage Store in Secure Satellite Accumulation Area solid_waste->storage liquid_waste->storage sharps_waste->storage ehs_contact Contact EHS for Pickup storage->ehs_contact incineration Professional Incineration ehs_contact->incineration

References

Essential Safety and Handling Protocols for BTX161

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of BTX161, a potent CKIα degrader and thalidomide (B1683933) analog. Given the absence of a specific Material Safety Data Sheet (MSDS), these guidelines are based on best practices for handling cytotoxic and hazardous compounds, as well as information on related thalidomide analogs. A thorough risk assessment should be conducted by qualified personnel before commencing any work with this compound.

Personal Protective Equipment (PPE)

Due to its cytotoxic potential as a thalidomide analog, a comprehensive PPE protocol is mandatory when handling this compound in any form (solid or solution).

PPE CategoryItemSpecifications
Hand Protection Double GlovesTwo pairs of chemotherapy-grade nitrile gloves. The outer glove should be changed immediately upon contamination.
Body Protection Disposable GownSolid-front, back-closing gown made of a low-permeability fabric. Cuffs should be tucked under the inner glove.
Eye Protection Safety GogglesChemical splash goggles to protect against splashes and aerosols.
Face Protection Face ShieldTo be worn in conjunction with safety goggles, especially when there is a significant risk of splashing.
Respiratory Protection N95 RespiratorRecommended for handling the powdered form of this compound to prevent inhalation of fine particles.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is critical to minimize exposure and ensure a safe laboratory environment.

Receiving and Storage
  • Inspection: Upon receipt, inspect the package for any signs of damage. If the package is compromised, treat it as a spill and notify the safety officer immediately.

  • Dedicated Storage: Store this compound in a dedicated, locked cabinet or refrigerator within a designated cytotoxic agent handling area.

  • Labeling: Ensure all containers are clearly labeled with the compound name, concentration, date of preparation, and the initials of the researcher.

  • Storage Conditions:

    • Powder: Store at -20°C for up to 2 years.

    • DMSO Stock Solution: Store at -80°C for up to 6 months, or at -20°C for up to 1 month.

Preparation of Solutions
  • Designated Area: All handling of this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood or a biological safety cabinet (Class II, Type B2).

  • Weighing: Use a disposable weighing paper or a dedicated, contained balance.

  • Dissolution:

    • Add solvents slowly and carefully to the powdered compound to avoid aerosolization.

    • If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.

    • Solubility Data:

      Solvent Concentration
      DMSO ≥ 2.5 mg/mL (9.18 mM)
      10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline ≥ 2.5 mg/mL (9.18 mM)
      10% DMSO + 90% (20% SBE-β-CD in Saline) ≥ 2.5 mg/mL (9.18 mM)

      | 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL (9.18 mM) |

  • Labeling: Immediately label the container with the solution's name, concentration, solvent, date, and your initials.

Experimental Use
  • Containment: Keep all experimental procedures involving this compound within a designated and clearly marked area of the laboratory.

  • Transportation: When moving this compound solutions, use sealed, leak-proof secondary containers.

  • Avoid Contamination: Do not use the same equipment for other purposes until it has been thoroughly decontaminated.

  • Work Surface: Cover the work area with a disposable, absorbent, plastic-backed liner.

Disposal Plan: Waste Management

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.

  • Waste Segregation: All materials that come into contact with this compound are considered cytotoxic waste and must be segregated from regular laboratory trash.

  • Waste Containers: Use clearly labeled, leak-proof, and puncture-resistant containers for cytotoxic waste.

  • Types of Waste and Disposal Procedures:

    Waste Type Disposal Procedure
    Solid Waste (e.g., gloves, gowns, weighing paper, pipette tips) Place in a designated cytotoxic waste bag within a rigid, labeled container.
    Liquid Waste (e.g., unused solutions, contaminated media) Collect in a labeled, leak-proof, and chemically compatible container. Do not mix with other chemical waste streams unless compatibility has been confirmed.

    | Sharps | (e.g., needles, contaminated glassware) Dispose of immediately in a designated sharps container for cytotoxic waste. |

  • Decontamination of Surfaces: Clean the work area with a suitable detergent and water after each use.

  • Waste Pickup: Arrange for the disposal of cytotoxic waste through your institution's hazardous waste management program.

Emergency Procedures: Spills and Exposure

Spill Management
  • Evacuate: Alert others in the area and evacuate if necessary.

  • Secure the Area: Restrict access to the spill area.

  • PPE: Don the appropriate PPE before cleaning the spill.

  • Containment: Use a cytotoxic spill kit to absorb the spill. Work from the outside of the spill inwards.

  • Decontamination: Clean the area with a suitable decontaminating agent, followed by detergent and water.

  • Disposal: All materials used for spill cleanup must be disposed of as cytotoxic waste.

  • Reporting: Report the spill to the laboratory supervisor and the institutional safety officer.

Personal Exposure
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and copious amounts of water for at least 15 minutes.

  • Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.

  • Inhalation: Move to fresh air immediately.

  • Ingestion: Do not induce vomiting.

  • Seek Medical Attention: In all cases of exposure, seek immediate medical attention and provide details of the compound.

This compound Signaling Pathway

This compound is a CKIα degrader. It functions as a molecular glue, bringing the E3 ubiquitin ligase Cereblon (CRBN) into proximity with Casein Kinase 1α (CKIα), leading to the ubiquitination and subsequent proteasomal degradation of CKIα. This degradation activates the DNA damage response (DDR) and p53, while also stabilizing the p53 antagonist MDM2.[1]

BTX161_Signaling_Pathway cluster_this compound This compound Action cluster_Downstream Downstream Effects This compound This compound CRBN Cereblon (E3 Ligase) This compound->CRBN Binds CKIa CKIα CRBN->CKIa Recruits Ub Ubiquitination CKIa->Ub Tagged for Degradation Proteasome Proteasome DDR DNA Damage Response (DDR) Proteasome->DDR Activates MDM2 MDM2 Proteasome->MDM2 Stabilizes Ub->Proteasome Degraded by p53 p53 DDR->p53 Activates Apoptosis Apoptosis p53->Apoptosis Induces MDM2->p53 Inhibits

Caption: this compound-mediated degradation of CKIα and downstream signaling.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.